AH-1058
Descripción
Propiedades
Número CAS |
228123-15-7 |
|---|---|
Fórmula molecular |
C30H29ClN2O3 |
Peso molecular |
501.0 g/mol |
Nombre IUPAC |
1-[(E)-3-(3-methoxy-2-nitrophenyl)prop-2-enyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride |
InChI |
InChI=1S/C30H28N2O3.ClH/c1-35-28-14-6-10-25(30(28)32(33)34)11-7-19-31-20-17-24(18-21-31)29-26-12-4-2-8-22(26)15-16-23-9-3-5-13-27(23)29;/h2-16H,17-21H2,1H3;1H/b11-7+; |
Clave InChI |
HUGNVHKJRQLOAZ-RVDQCCQOSA-N |
SMILES isomérico |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/CN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl |
SMILES canónico |
COC1=CC=CC(=C1[N+](=O)[O-])C=CCN2CCC(=C3C4=CC=CC=C4C=CC5=CC=CC=C53)CC2.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
4-(5H-dibenzo(a,d)cyclohepten-5-ylidene)-1-(3-(3-methoxy-2-nitro)phenyl-2-propenyl)piperidine hydrochloride AH 1058 AH-1058 |
Origen del producto |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Mechanism of Action of AH-1058
Introduction
This compound is a novel, investigational cardioselective L-type calcium channel blocker with a chemical structure distinct from typical calcium channel blockers.[1] Synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Japan, it is a derivative of cyproheptadine (B85728), a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties.[2] The IUPAC name for this compound is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, physiological effects, and the experimental basis for these findings.
Core Mechanism of Action: L-Type Calcium Channel Blockade
The primary mechanism of action of this compound is the blockade of L-type calcium channels, which are critical for cardiac muscle contraction.[2] this compound is cardioselective, meaning it preferentially acts on the calcium channels in the heart muscle over those in vascular smooth muscle.[1]
Molecular Interaction:
This compound binds allosterically to the alpha-1 subunit of the L-type calcium channel, the main pore-forming unit.[2] Its binding site is shared with other calcium channel blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines.[2] This allosteric modulation alters the channel's conformation, thereby inhibiting the influx of calcium ions into cardiomyocytes.[2] Furthermore, this compound demonstrates interaction with multiple states of the L-type calcium channel, including the resting and inactivated states, leading to a comprehensive suppression of calcium currents.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound:
Secondary Mechanism of Action: Sodium Channel Blockade
In addition to its potent calcium channel blocking activity, this compound also exhibits characteristics of a Class I antiarrhythmic agent, suggesting an interaction with fast sodium channels.[2][3] However, the precise nature and significance of this sodium channel blockade are currently variable and not fully elucidated.[2] This dual action could contribute to its antiarrhythmic properties.
Signaling Pathway
The following diagram illustrates the potential dual mechanism of action of this compound:
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Potency of this compound on L-type Calcium Channels
| Compound | Holding Potential | IC₅₀ (µM) |
| This compound | -80 mV | 4.91[4] |
| -40 mV | 0.32[4] | |
| Cyproheptadine | -80 mV | 42.44[4] |
| -40 mV | 7.75[4] |
Table 2: In Vivo Hemodynamic Effects of this compound in Conscious Dogs (Oral Administration) [5]
| Dose (mg/kg) | Change in Systolic Blood Pressure | Change in LVdP/dtmax | Change in Heart Rate | Change in QA Interval |
| 0.15 | Reduction | Reduction | Increase | Prolongation |
| 0.3 | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Increase | Dose-dependent Prolongation |
| 0.6 | Dose-dependent Reduction | Dose-dependent Reduction | Dose-dependent Increase | Dose-dependent Prolongation |
Table 3: In Vivo Electrophysiological and Hemodynamic Effects of this compound in Anesthetized Dogs (Intravenous Administration) [1]
| Dose (µg/kg) | Effect on Sinus Nodal Automaticity | Effect on AV Nodal Conduction | Effect on Ventricular Contraction | Effect on Mean Blood Pressure | Effect on Cardiac Output | Effect on Total Peripheral Vascular Resistance |
| 100 | No significant effect | No significant effect | No significant effect | No significant effect | Decreased at 30 min | No change |
| 200 (additional) | Suppressed | Suppressed | Suppressed | Decreased | Decreased | No change |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Technique in Guinea Pig Cardiomyocytes [4]
-
Objective: To quantify the L-type calcium channel blocking efficacy of this compound.
-
Experimental Workflow:
-
Methodology:
-
Cell Preparation: Single ventricular myocytes were isolated from guinea pig hearts using enzymatic digestion.
-
Electrophysiological Recording: The whole-cell patch-clamp technique was employed to record L-type calcium currents (ICa,L).
-
Voltage Protocol: Cells were held at holding potentials of -80 mV and -40 mV to assess the state-dependent blocking effects of the compound.
-
Drug Application: this compound and its parent compound, cyproheptadine, were applied at various concentrations to determine the dose-response relationship.
-
Data Analysis: The concentration of the drug that caused 50% inhibition of ICa,L (IC₅₀) was calculated.
-
In Vivo Hemodynamic Studies: Conscious and Anesthetized Canine Models [1][5]
-
Objective: To evaluate the electrophysiological and hemodynamic effects of this compound in a living organism.
-
Experimental Workflow:
-
Methodology:
-
Animal Model: Beagle dogs were used in both conscious and anesthetized states.
-
Drug Administration: this compound was administered either intravenously or orally at different doses.
-
Data Acquisition:
-
Parameters Measured: Key parameters included systolic and diastolic blood pressure, heart rate, maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), QA interval, cardiac output, and total peripheral vascular resistance.
-
Data Analysis: The effects of this compound on these parameters were analyzed and compared to baseline values and, in some studies, to other cardiovascular drugs like verapamil, disopyramide, and atenolol.[5]
-
Conclusion
This compound is a potent, cardioselective L-type calcium channel blocker with a unique pharmacological profile. Its primary mechanism of action involves the allosteric blockade of L-type calcium channels in cardiomyocytes, leading to a reduction in cardiac contractility, heart rate, and atrioventricular nodal conduction. The compound also exhibits secondary, less characterized sodium channel blocking properties. In vivo studies have confirmed its cardiodepressive effects and have highlighted its long-acting nature. The distinct cardiovascular profile of this compound suggests its potential therapeutic utility in conditions where selective inhibition of ventricular calcium channels is desirable, such as in the treatment of angina pectoris and certain cardiac arrhythmias. Further research is warranted to fully elucidate its sodium channel blocking activity and to translate these preclinical findings into clinical applications.
References
- 1. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
AH-1058: A Cardioselective L-type Calcium Channel Blocker for Cardiovascular Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a chemical structure distinct from typical calcium channel blockers. Synthesized by Ajinomoto Co., Inc. in Japan, it is a derivative of cyproheptadine, a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties. Chemically identified as 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, this compound has demonstrated potent and selective effects on cardiac tissue in preclinical studies, suggesting its potential therapeutic utility in various cardiovascular disorders. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
This compound exerts its effects by selectively blocking L-type calcium channels (CaV1.2) in cardiomyocytes. This action inhibits the influx of calcium ions into the cell, which is a critical step in the excitation-contraction coupling process of cardiac muscle. The key aspects of its mechanism include:
-
Allosteric Modulation: this compound binds to the alpha-1 subunit of the L-type calcium channel at a site distinct from the calcium pore itself. This allosteric binding is believed to be at the same or overlapping sites as phenylalkylamines (like verapamil) and benzothiazepines. This binding alters the channel's conformation, reducing its probability of opening and thereby decreasing calcium influx.
-
State-Dependent Binding: Evidence suggests that this compound interacts with multiple states of the L-type calcium channel, including both the resting and inactivated states. This property may contribute to its efficacy and specific electrophysiological profile.
-
Cardioselectivity: Preclinical studies have consistently demonstrated that this compound has a more pronounced effect on cardiac tissue compared to vascular smooth muscle. This selectivity results in a reduction in cardiac contractility and heart rate with minimal impact on total peripheral vascular resistance and diastolic blood pressure.
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound in a cardiomyocyte. Under normal conditions, depolarization of the cell membrane leads to the opening of L-type calcium channels, allowing an influx of Ca2+. This initial calcium entry triggers a much larger release of calcium from the sarcoplasmic reticulum via ryanodine (B192298) receptors (calcium-induced calcium release), leading to muscle contraction. This compound interrupts this cascade at a critical early step.
An In-depth Technical Guide to AH-1058: A Cyproheptadine-Derived Cardioselective L-Type Calcium Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH-1058, a novel lipophilic antiarrhythmic agent derived from cyproheptadine (B85728), demonstrates significant potential as a cardioselective L-type calcium channel blocker.[1] Synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc. in Kawasaki, Japan, this compound has shown promising effects in preclinical in vitro and in vivo models, positioning it as a candidate for the treatment of various cardiovascular disorders, including angina pectoris, obstructive hypertrophic cardiomyopathy, and ventricular arrhythmias.[1] This technical guide provides a comprehensive overview of the synthesis, mechanism of action, pharmacological effects, and experimental protocols related to this compound, intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a derivative of cyproheptadine, a compound known for its antiserotonergic, antihistaminic, and calcium channel blocking properties.[1] The introduction of a cinnamyl structure to the cyproheptadine backbone results in a compound with potent and selective L-type calcium channel blocking activity, comparable to that of verapamil (B1683045).[2] this compound's cardioselectivity and long-acting effects distinguish it from other calcium channel blockers, suggesting a favorable therapeutic profile for specific cardiac pathologies.[1][3]
Synthesis and Chemical Properties
While the precise, step-by-step synthesis protocol for this compound by Ajinomoto Co. is not publicly available, a plausible synthetic route can be inferred from the synthesis of its core structures and related cinnamyl piperidine (B6355638) derivatives. The synthesis likely involves a multi-step process culminating in the alkylation of the piperidine nitrogen of the cyproheptadine-like core with a substituted cinnamyl group.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride | [1] |
| Molecular Formula | C30H28N2O3 | [1] |
| Molar Mass | 464.565 g·mol−1 | [1] |
| Legal Status | Investigational | [1] |
Mechanism of Action
This compound functions as a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of the L-type calcium channels at the same sites as phenylalkylamines (e.g., verapamil) and benzothiazepines.[1] This binding is distinct from the calcium channel's active site and modulates its activity.[1] this compound appears to interact with both resting and inactive states of the L-type calcium channels to suppress calcium currents.[1] This blockade of calcium influx in cardiomyocytes leads to a reduction in cardiac contractility and energy consumption.[1]
References
- 1. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pharmacological Profile of AH-1058: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a unique pharmacological profile.[1] Derived from cyproheptadine, this compound exhibits potent antiarrhythmic and cardiohemodynamic effects, primarily through its selective inhibition of cardiac L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular diseases such as angina pectoris and ventricular arrhythmias.[1]
Introduction
This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a lipophilic compound synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc.[1] It demonstrates characteristics of a Class IV antiarrhythmic agent by selectively blocking L-type calcium channels in cardiac tissue.[1] Notably, its effects are characterized by a slower onset and longer duration of action compared to established calcium channel blockers like verapamil (B1683045).[3] Furthermore, this compound shows minimal impact on total peripheral vascular resistance, a potential advantage for long-term therapeutic use.[1][2]
Mechanism of Action
This compound exerts its pharmacological effects through the allosteric modulation of L-type calcium channels. It binds to the alpha-1 subunit of the channel at a site distinct from the active calcium-conducting pore. This binding is thought to be similar to that of phenylalkylamines (e.g., verapamil) and benzothiazepines. By interacting with multiple states of the L-type calcium channel, including resting and inactive states, this compound effectively suppresses calcium currents.[1] This reduction in calcium influx into cardiac myocytes leads to a decrease in ventricular contractility, heart rate, and conduction through the atrioventricular (AV) node.[1]
Signaling Pathway of L-type Calcium Channel Blockade
The following diagram illustrates the signaling cascade affected by the blockade of L-type calcium channels by this compound.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Tissue/Cell Type | Holding Potential (mV) | IC₅₀ (µM) | Reference |
| Ca²⁺ Current Inhibition | Guinea Pig | Ventricular Myocytes | -80 | 4.91 | [4] |
| Ca²⁺ Current Inhibition | Guinea Pig | Ventricular Myocytes | -40 | 0.32 | [4] |
Table 2: In Vivo Efficacy of this compound in Canine Models
| Model | Administration Route | Dose | Effect | Reference |
| Epinephrine-induced Arrhythmia | Intravenous | 100 µg/kg | Effective suppression of ventricular arrhythmias | [5] |
| Digitalis-induced Arrhythmia | Intravenous | 100 µg/kg | Effective suppression of ventricular arrhythmias | [5] |
| Coronary Ligation-induced Arrhythmia | Intravenous | 100 µg/kg | Effective suppression of ventricular arrhythmias | [5] |
| Hemodynamic Assessment (Anesthetized) | Intravenous | 100 µg/kg | Decreased cardiac output at 30 min | [2] |
| Hemodynamic Assessment (Anesthetized) | Intravenous | 200 µg/kg | Suppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction; decreased mean blood pressure and cardiac output | [2] |
| Hemodynamic Assessment (Conscious) | Oral | 0.15, 0.3, 0.6 mg/kg | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max); increased heart rate; prolonged QA interval | [6] |
Table 3: Comparative Hemodynamic Effects in Conscious Dogs
| Compound | Dose (Oral) | Effect on Systolic BP | Effect on Diastolic BP | Effect on Heart Rate | Effect on LVdP/dt(max) | Reference |
| This compound | 0.15-0.6 mg/kg | Reduced | No effect | Increased | Reduced | [6] |
| Verapamil | 10 mg/kg | Reduced | Reduced | Little effect | Little effect | [6] |
| Atenolol | 10 mg/kg | Little change | Little change | Little change | Decreased | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Patch-Clamp Electrophysiology in Guinea Pig Cardiomyocytes
This protocol is essential for assessing the direct effects of this compound on L-type calcium currents at the cellular level.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telemetry of cardiac left ventricular pressure in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of primary guinea pig ventricular (GPV) cardiomyocytes [bio-protocol.org]
- 6. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AH-1058 on Ventricular Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the effects of AH-1058, a novel cardioselective L-type calcium channel blocker, on ventricular contractility. This compound demonstrates a potent ability to reduce myocardial contractility by inhibiting the influx of calcium into ventricular myocytes, a critical step in the excitation-contraction coupling process. This document consolidates quantitative data from key preclinical studies, outlines the experimental methodologies employed, and visualizes the underlying signaling pathways. The findings suggest that this compound's unique cardiovascular profile may offer therapeutic benefits in conditions where selective reduction of ventricular contractility is desirable.
Introduction
This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a cardiovascular agent characterized by its selective blocking action on L-type calcium channels in the heart.[1] This cardioselectivity distinguishes it from other calcium channel blockers that may exert more generalized effects on both cardiac and vascular smooth muscle. By specifically targeting the calcium channels in ventricular muscle, this compound modulates cardiac contractility with a high degree of precision. This guide delves into the preclinical evidence demonstrating the effects of this compound on ventricular contractility, providing a detailed resource for researchers and drug development professionals in the cardiovascular field.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of L-type calcium channels in cardiomyocytes.[1] These channels are pivotal in the process of cardiac excitation-contraction coupling. During the plateau phase of the cardiac action potential, the influx of calcium through L-type calcium channels triggers a larger release of calcium from the sarcoplasmic reticulum, a phenomenon known as calcium-induced calcium release. This surge in intracellular calcium binds to troponin C, initiating a conformational change in the troponin-tropomyosin complex, which in turn allows for the interaction of actin and myosin filaments, leading to muscle contraction.
By blocking the L-type calcium channels, this compound curtails the initial calcium influx, thereby attenuating the subsequent release of calcium from the sarcoplasmic reticulum. This reduction in available intracellular calcium leads to a decrease in the force of contraction of the ventricular muscle.
Signaling Pathway of this compound in Ventricular Myocytes
Caption: Signaling pathway of this compound in reducing ventricular contractility.
Quantitative Data on Ventricular Contractility
The effects of this compound on ventricular contractility have been quantified in various preclinical models. The following tables summarize the key findings from in vivo studies in canines and in vitro studies in guinea pig cardiomyocytes.
Table 1: In Vivo Hemodynamic Effects of this compound in Conscious Dogs
| Dosage (Oral) | Change in Systolic Blood Pressure | Change in LVdP/dt(max) |
| 0.15 mg/kg | Reduced | Reduced |
| 0.3 mg/kg | Dose-dependent reduction | Dose-dependent reduction |
| 0.6 mg/kg | Dose-dependent reduction | Dose-dependent reduction |
Data extracted from Takahara A, et al. Eur J Pharmacol. 2001.[2]
Table 2: In Vivo Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Dosage (IV) | Effect on Ventricular Contraction | Effect on Mean Blood Pressure | Effect on Cardiac Output |
| 100 µg/kg | No significant effect | No significant effect | Decreased at 30 min |
| 200 µg/kg | Suppressed | Decreased | Decreased |
Data extracted from Takahara A, et al. Jpn J Pharmacol. 2000.[3]
Table 3: In Vitro Effects of this compound on L-type Calcium Current in Isolated Guinea Pig Cardiomyocytes
| Holding Potential | IC50 of this compound |
| -80 mV | 4.91 µM |
| -40 mV | 0.32 µM |
Data extracted from Dohmoto H, et al. J Pharmacol Sci. 2003.
Experimental Protocols
The following sections provide an overview of the methodologies used in the key studies investigating the effects of this compound.
In Vivo Canine Studies
-
Animal Model: Conscious, unrestrained beagle dogs were utilized to assess the cardiovascular effects of this compound in a physiological state. In other studies, halothane-anesthetized, closed-chest canine models were used for electrophysiological and hemodynamic assessments.[2][3]
-
Drug Administration: this compound was administered either orally or intravenously to determine its dose-dependent effects.[2][3]
-
Data Acquisition:
-
Telemetry: A telemetry system was surgically implanted in conscious dogs to continuously record hemodynamic parameters, including systolic and diastolic blood pressure, and the maximal upstroke velocity of the left ventricular pressure (LVdP/dt(max)).[2]
-
Electrophysiology: In anesthetized dogs, electrophysiological parameters were assessed, though specific details of the recording setup require access to the full-text article.[3]
-
-
Data Analysis: The recorded data were analyzed to determine the dose-response relationship of this compound on various cardiovascular parameters.
In Vitro Guinea Pig Cardiomyocyte Studies
-
Cell Preparation: Single ventricular myocytes were enzymatically isolated from guinea pig hearts.
-
Electrophysiological Recordings: The whole-cell patch-clamp technique was employed to measure L-type calcium currents in the isolated cardiomyocytes.
-
Experimental Conditions: The effects of a range of concentrations of this compound (0.001 - 10 µM) on calcium currents were assessed at different holding potentials (-80 mV and -40 mV).
-
Data Analysis: The concentration-response data were used to calculate the IC50 values, representing the concentration of this compound required to inhibit 50% of the L-type calcium current.
Experimental Workflow
Caption: Workflow for in vivo and in vitro evaluation of this compound.
Discussion
The collective data from preclinical studies strongly indicate that this compound is a potent and cardioselective inhibitor of ventricular contractility. Its mechanism of action, centered on the blockade of L-type calcium channels, provides a direct pathway to modulate the force of cardiac contraction. The dose-dependent reduction in LVdP/dt(max), a key indicator of myocardial contractility, observed in conscious dogs, underscores its efficacy in a physiological setting.[2] Furthermore, the in vitro data from isolated cardiomyocytes provide a clear quantitative measure of its potency at the cellular level.
The cardioselectivity of this compound is a significant feature, suggesting a reduced likelihood of peripheral vasodilation and subsequent reflex tachycardia, which can be limiting side effects of less selective calcium channel blockers. This profile makes this compound a potentially valuable therapeutic agent for conditions such as hypertrophic cardiomyopathy or other disorders where a reduction in ventricular contractility is a primary therapeutic goal.
Conclusion
This compound effectively reduces ventricular contractility through the targeted blockade of L-type calcium channels in cardiomyocytes. Preclinical data from both in vivo and in vitro models have consistently demonstrated its potent and dose-dependent negative inotropic effects. The detailed understanding of its mechanism of action and its quantitative effects on cardiac function, as outlined in this guide, provides a solid foundation for further research and development of this compound as a novel cardiovascular therapeutic.
References
In-Depth Technical Guide: Sinoatrial and Atrioventricular Node Effects of AH-1058
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AH-1058 is a novel dihydropyridine (B1217469) derivative that acts as a cardioselective L-type calcium channel blocker.[1] Preclinical studies, primarily in canine models, have demonstrated its effects on cardiac conduction, particularly on the sinoatrial (SA) and atrioventricular (AV) nodes. This technical guide synthesizes the available data on the electrophysiological effects of this compound, details relevant experimental methodologies, and visualizes the underlying signaling pathways. While existing research indicates a suppressive effect on SA node automaticity and AV node conduction, specific quantitative data from these studies are not extensively available in the public domain.
Core Mechanism of Action
This compound exerts its effects by selectively blocking L-type calcium channels (Ca_v1.2 and Ca_v1.3 isoforms), which are crucial for the electrophysiological function of cardiac pacemaker cells in the SA and AV nodes.[1] By inhibiting the influx of calcium during phase 0 of the action potential in nodal cells, this compound slows the rate of depolarization, leading to a decrease in pacemaker firing rate and a delay in conduction through the AV node.
Effects on Sinoatrial (SA) Node
In vivo studies in anesthetized dogs have shown that intravenous administration of this compound at a dose of 200 microg/kg leads to a suppression of sinus nodal automaticity.[2] This is observed as a slowing of the heart rate. The order of potency of this compound's cardiovascular effects has been described as: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]
Effects on Atrioventricular (AV) Node
The same in vivo canine model demonstrated that a 200 microg/kg intravenous dose of this compound suppresses atrioventricular nodal conduction.[2] Furthermore, studies in conscious dogs using telemetry have shown that oral administration of this compound (0.15, 0.3, and 0.6 mg/kg) results in a dose-dependent prolongation of the QA interval, which is an indirect measure of AV conduction time.[3]
Quantitative Data
Table 1: Effects of Intravenous this compound on Sinoatrial and Atrioventricular Node Function in Anesthetized Dogs
| Parameter | Vehicle Control (Baseline) | This compound (200 microg/kg IV) | % Change |
| Sinus Cycle Length (SCL) (ms) | Data not available | Data not available | Data not available |
| Atrio-Hisian (AH) Interval (ms) | Data not available | Data not available | Data not available |
| Wenckebach Cycle Length (WCL) (ms) | Data not available | Data not available | Data not available |
| Sinus Node Effective Refractory Period (SNERP) (ms) | Data not available | Data not available | Data not available |
| AV Node Effective Refractory Period (AVNERP) (ms) | Data not available | Data not available | Data not available |
Data from Takahara et al., 2000. Specific values were not provided in the publication.[2]
Table 2: Effects of Oral this compound on QA Interval in Conscious Dogs
| Dosage | Baseline QA Interval (ms) | Post-Dose QA Interval (ms) | % Change |
| 0.15 mg/kg | Data not available | Data not available | Data not available |
| 0.3 mg/kg | Data not available | Data not available | Data not available |
| 0.6 mg/kg | Data not available | Data not available | Data not available |
Data from Takahara et al., 2001. The study reported a dose-dependent prolongation, but specific mean values were not provided.[3]
Experimental Protocols
While the exact, detailed protocols from the this compound studies are not published, a representative methodology for assessing the electrophysiological effects of a novel antiarrhythmic drug in a canine model is described below.
In Vivo Canine Electrophysiology Study
Animal Model:
-
Adult mongrel dogs of either sex, weighing approximately 18-29 kg.[4]
Anesthesia:
-
Anesthesia is induced and maintained with an appropriate agent, such as 4 percent chloralose.[4]
Surgical Preparation and Catheter Placement:
-
Quadripolar or hexapolar electrode catheters are inserted via the femoral veins and advanced under fluoroscopic guidance to the high right atrium, the region of the His bundle, and the right ventricular apex.
-
A catheter may also be placed in the coronary sinus.
Electrophysiological Measurements:
-
Standard surface electrocardiogram (ECG) leads and intracardiac electrograms (high right atrium, His bundle, and right ventricle) are continuously monitored and recorded.
-
Baseline Measurements: Sinus cycle length (SCL), PA interval (intra-atrial conduction), AH interval (AV nodal conduction), and HV interval (His-Purkinje conduction) are measured.[4]
-
Sinus Node Function:
-
Sinus Node Recovery Time (SNRT): The high right atrium is paced at a fixed cycle length for a defined period (e.g., 30-60 seconds). The time from the last paced beat to the first spontaneous sinus beat is the SNRT. The corrected SNRT (CSNRT) is calculated by subtracting the baseline SCL from the SNRT.[4]
-
-
AV Nodal Function:
-
Wenckebach Cycle Length (WCL): The atrium is paced at progressively shorter cycle lengths until 1:1 AV conduction is no longer maintained (Wenckebach block). The longest pacing cycle length that results in a blocked beat is the WCL.
-
Effective Refractory Period of the AV Node (AVNERP): Determined by introducing premature atrial stimuli (S2) after a train of basic paced stimuli (S1). The longest S1-S2 interval that fails to conduct to the His bundle is the AVNERP.[5]
-
-
Atrial and Ventricular Refractory Periods:
-
The effective refractory periods of the atrium and ventricle are determined using a similar programmed electrical stimulation protocol in the respective chambers.[4]
-
Drug Administration:
-
This compound is administered intravenously over a set period.[4]
-
Electrophysiological measurements are repeated at specified time points post-infusion to assess the drug's effects.
Signaling Pathways and Visualizations
The following diagrams illustrate the L-type calcium channel signaling pathway in cardiac pacemaker cells and a general workflow for an in vivo electrophysiology study.
Conclusion
This compound is a cardioselective L-type calcium channel blocker that demonstrates suppressive effects on both SA nodal automaticity and AV nodal conduction in preclinical canine models.[1][2] These effects are consistent with its mechanism of action. However, a significant gap exists in the publicly available literature regarding the specific quantitative electrophysiological effects and detailed experimental protocols of this compound. Further research and publication of detailed findings would be invaluable for a comprehensive understanding of this compound's potential as a therapeutic agent for cardiac arrhythmias.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canine electrophysiology of encainide, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of age and sedation on sinus node automaticity and atrioventricular conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide on the Potential Therapeutic Utility of AH-1058 in Angina Pectoris
For Researchers, Scientists, and Drug Development Professionals
Abstract: Angina pectoris, a manifestation of myocardial ischemia, presents a significant therapeutic challenge. Current treatment modalities aim to rebalance (B12800153) the myocardial oxygen supply-demand equation. This document explores the preclinical data for AH-1058, a novel investigational compound, and evaluates its potential as a therapeutic agent for angina. This compound is a cardioselective L-type calcium channel blocker, demonstrating a unique pharmacological profile with potential advantages over existing therapies. Its mechanism of action, centered on reducing cardiac contractility and energy consumption, directly addresses the pathophysiology of angina.[1] This guide synthesizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Introduction to this compound
This compound is a lipophilic antiarrhythmic calcium channel blocker derived from cyproheptadine (B85728).[1] Its chemical name is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1][2][3][4][5] Developed by Ajinomoto Co., Inc., it has been investigated in preclinical models for various cardiovascular conditions, with proposed uses including the treatment of angina pectoris.[1] The compound exhibits high cardioselectivity, a slow onset of action, and a long-lasting duration of effect compared to established calcium channel blockers like verapamil (B1683045).[1][4][6]
Mechanism of Action and Therapeutic Rationale for Angina
The therapeutic potential of this compound in angina stems from its primary function as a cardioselective L-type calcium channel blocker.[1]
Therapeutic Rationale: Angina occurs when myocardial oxygen demand exceeds supply. By blocking L-type calcium channels predominantly in cardiac tissue, this compound reduces the influx of calcium into cardiomyocytes. This leads to:
-
Negative Inotropy (Decreased Contractility): Reduced intracellular calcium lessens the force of ventricular contraction. This decreases the heart's workload and, consequently, its oxygen consumption.[1]
-
Negative Chronotropy (Decreased Heart Rate): By affecting sinoatrial node automaticity, this compound can lower the heart rate, allowing for longer diastolic filling time and improved coronary perfusion while reducing overall oxygen demand.[1][6]
-
Coronary Vasodilation: While its primary effects are on the myocardium, this compound also demonstrates an ability to increase coronary blood flow, which would improve oxygen supply to the heart muscle.[1][6]
The order of potency for this compound's effects has been established as: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1][6] This profile suggests a strong potential to reduce myocardial oxygen demand with a comparatively lower impact on heart rate, which could be beneficial in specific patient populations.
Signaling Pathway
This compound acts as an allosteric modulator of the L-type calcium channel (specifically, the alpha-1 subunit), binding to sites shared with phenylalkylamines (e.g., verapamil).[1] This binding inhibits the channel's opening, reducing Ca²⁺ influx during depolarization of the cardiomyocyte membrane. The reduced intracellular Ca²⁺ concentration limits the activation of the contractile machinery (actin-myosin cross-bridge cycling), thus reducing myocardial contractility.
Caption: this compound signaling pathway in cardiomyocytes.
Preclinical Quantitative Data
Studies on this compound have been limited to in vitro and in vivo animal models, primarily involving guinea pigs and canines.[1] The key quantitative findings are summarized below.
Table 1: In Vitro Efficacy of this compound on L-Type Ca²⁺ Currents
| Compound | Holding Potential | IC₅₀ (µM) | Animal Model |
| This compound | -80 mV | 4.91 | Isolated Guinea Pig Cardiomyocytes[3] |
| This compound | -40 mV | 0.32 | Isolated Guinea Pig Cardiomyocytes[3] |
| Verapamil | -40 mV | (Potency equivalent to this compound) | Isolated Guinea Pig Cardiomyocytes[3] |
| Cyproheptadine | -80 mV | 42.44 | Isolated Guinea Pig Cardiomyocytes[3] |
| Cyproheptadine | -40 mV | 7.75 | Isolated Guinea Pig Cardiomyocytes[3] |
The lower IC₅₀ value at a holding potential of -40 mV suggests this compound exhibits voltage-dependency, preferentially targeting depolarized (inactive) channels, a characteristic that can be beneficial for treating tachyarrhythmias.
Table 2: In Vivo Hemodynamic Effects of this compound in Canines
| Administration | Dose | Effect on Systolic BP | Effect on Diastolic BP | Effect on Cardiac Output | Effect on Total Peripheral Resistance |
| Intravenous | 100 µg/kg | No significant effect | No significant effect | Decreased at 30 min | No change[2] |
| Intravenous | 200 µg/kg (additional) | Decreased | No significant effect | Decreased | No change[2] |
| Oral | 0.15 - 0.6 mg/kg | Reduced (dose-dependent) | No effect | Not specified | Not specified |
These findings highlight the cardioselectivity of this compound, as it reduces cardiac output and systolic blood pressure with minimal effect on total peripheral vascular resistance, unlike less selective calcium channel blockers.[2][4]
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Technique
This protocol is a standardized representation for quantifying the effects of this compound on L-type Ca²⁺ channels in isolated cardiomyocytes.
Objective: To determine the IC₅₀ of this compound for L-type Ca²⁺ current inhibition.
Methodology:
-
Cell Isolation: Single ventricular myocytes are isolated from guinea pig hearts via enzymatic digestion (e.g., collagenase and protease).
-
Electrophysiological Recording: The whole-cell patch-clamp technique is employed. Cardiomyocytes are perfused with a Tyrode's solution. The patch pipette is filled with an internal solution containing Cs⁺ to block K⁺ currents.
-
Voltage Clamp Protocol: Cells are held at a resting potential of -80 mV. To assess state-dependence, a separate protocol holds cells at -40 mV to inactivate Na⁺ channels and study the effects on the inactivated state of Ca²⁺ channels.
-
Current Elicitation: L-type Ca²⁺ currents (ICa,L) are elicited by depolarizing voltage steps.
-
Drug Application: this compound is applied at increasing concentrations (e.g., 0.001 - 10 µM) via the superfusion system.[3]
-
Data Analysis: The peak ICa,L amplitude is measured before and after drug application. A concentration-response curve is generated to calculate the IC₅₀ value.
Caption: Experimental workflow for patch-clamp analysis.
In Vivo Hemodynamic Assessment in Anesthetized Canines
This protocol is a standardized representation for assessing the cardiovascular effects of this compound in vivo.
Objective: To measure the effects of intravenous this compound on key hemodynamic parameters.
Methodology:
-
Animal Preparation: Beagle dogs are anesthetized (e.g., with halothane) and mechanically ventilated.[2]
-
Instrumentation:
-
A catheter is placed in the femoral artery to monitor blood pressure.
-
A catheter is placed in the femoral vein for drug administration.
-
A thermodilution catheter is advanced into the pulmonary artery to measure cardiac output.
-
ECG leads are placed to monitor heart rate and atrioventricular conduction.
-
-
Baseline Measurement: All cardiovascular variables are allowed to stabilize and baseline measurements are recorded for 30 minutes.
-
Drug Administration: this compound is administered intravenously at specified doses (e.g., an initial dose of 100 µg/kg, followed by an additional 200 µg/kg).[2]
-
Continuous Monitoring: Hemodynamic parameters (mean blood pressure, cardiac output, heart rate, etc.) are continuously recorded for a set period (e.g., 30 minutes) after each dose.[2]
-
Data Analysis: Changes from baseline are calculated and analyzed for statistical significance.
Conclusion and Future Directions
The preclinical data for this compound strongly suggest its potential as a novel therapeutic agent for angina pectoris. Its cardioselective calcium channel blocking activity, which primarily reduces myocardial contractility with minimal impact on peripheral vascular resistance, offers a promising profile for decreasing myocardial oxygen demand.[1][2][4] The compound's slow onset and long duration of action could also be advantageous for long-term disease management.[1][4]
However, all available data are from animal models. Further research is imperative. Key next steps should include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To better understand the discrepancy between plasma concentration and observed effects.[4]
-
Chronic Dosing and Toxicology Studies: To establish a long-term safety profile.
-
Clinical Trials: Ultimately, human trials are needed to confirm the efficacy and safety of this compound for the treatment of angina pectoris.
This compound represents a promising candidate that warrants continued investigation in the drug development pipeline for ischemic heart disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of AH-1058 as a Novel Cardioselective Calcium Channel Blocker for Obstructive Hypertrophic Cardiomyopathy
For Immediate Release
This technical guide provides an in-depth overview of the investigational drug AH-1058, a novel cardioselective L-type calcium channel blocker, and its potential therapeutic application in obstructive hypertrophic cardiomyopathy (HCM). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical pharmacology and mechanism of action of this compound.
Introduction to this compound
This compound is a lipophilic antiarrhythmic calcium channel blocker synthesized by Ajinomoto Co., Inc. in Japan.[1] It is a derivative of cyproheptadine (B85728) and has demonstrated potent and cardioselective L-type calcium channel blocking activity in preclinical studies.[1][2] Its chemical name is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1] Proposed therapeutic uses for this compound include angina pectoris, ventricular arrhythmias, and stenosis of the outflow tract from obstructive hypertrophic cardiomyopathy.[1]
Obstructive hypertrophic cardiomyopathy is a genetic disorder characterized by the thickening of the heart muscle, particularly the interventricular septum.[3][4] This thickening can obstruct the left ventricular outflow tract (LVOT), leading to symptoms such as chest pain, shortness of breath, and fainting.[3] The primary goals of medical therapy in obstructive HCM are to alleviate LVOT obstruction and manage symptoms.
Mechanism of Action
This compound functions as a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding region as phenylalkylamines (like verapamil) and benzothiazepines.[1] By interacting with multiple states of the L-type calcium channels (resting and inactive), this compound effectively suppresses calcium currents.[1] This reduction in calcium influx into cardiomyocytes leads to decreased ventricular contractility, a slower heart rate, and reduced conductance through the atrioventricular node.[1] The order of potency of its cardiovascular effects is: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypertrophic obstructive cardiomyopathy - Harris- Annals of Cardiothoracic Surgery [annalscts.com]
- 4. ucsfhealth.org [ucsfhealth.org]
Methodological & Application
Application Notes and Protocols for AH-1058 In Vivo Studies in Canine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo cardiovascular studies of AH-1058, a novel L-type calcium channel blocker, in canine models. The protocols and data are based on published pharmacological research to guide further investigation into its therapeutic potential.
Introduction
This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, is a cardioselective calcium channel blocker.[1][2][3] Unlike typical calcium channel blockers, it demonstrates a unique cardiovascular profile characterized by a more selective inhibitory action on Ca2+ channels in the heart than in vascular tissue.[4] Studies in canine models have been crucial in elucidating its electrophysiological, cardiohemodynamic, and antiarrhythmic properties.[1][4] this compound has been shown to be a long-acting cardiodepressive and antiarrhythmic agent with a slower onset of action compared to drugs like verapamil (B1683045).[2][4][5] Its unique profile may be beneficial for treating conditions where selective inhibition of ventricular calcium channels is therapeutically desirable.[2][5]
Mechanism of Action: L-Type Calcium Channel Blockade
This compound functions as a Class IV antiarrhythmic agent by allosterically binding to the alpha-1 subunit of L-type calcium channels, which are prevalent in cardiac muscle.[3] This binding inhibits the influx of calcium ions into cardiac cells during depolarization. The reduced intracellular calcium leads to a decrease in cardiac contractility, a slowing of the heart rate, and reduced conduction velocity through the atrioventricular (AV) node.[3]
Caption: Mechanism of action for this compound as an L-type calcium channel blocker.
Data Summary
Intravenous Administration in Anesthetized Canine Models
The following table summarizes the key electrophysiological and hemodynamic effects observed after intravenous (IV) administration of this compound in halothane-anesthetized, closed-chest canine models.
| Dose | N | Key Findings | Citation |
| 100 µg/kg | 6 | No significant effect on most cardiovascular variables, except for a decrease in cardiac output at 30 minutes post-administration. Effectively suppressed ventricular arrhythmias. | [1][4] |
| 200 µg/kg | 6 | Suppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction. Decreased mean blood pressure, cardiac output, and double product. No change in total peripheral vascular resistance. | [1] |
| 20 - 100 µg/kg | - | Induced negative inotropic, dromotropic, and chronotropic effects. Showed a coronary vasodilator action. Effects were slower in onset and longer-lasting than verapamil. | [5] |
Oral Administration in Conscious Canine Models
The following table summarizes the dose-dependent cardiovascular effects of orally administered this compound in conscious, unrestrained beagle dogs monitored via telemetry.
| Dose | Key Findings | Citation |
| 0.15 mg/kg | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max). | [2] |
| 0.3 mg/kg | Dose-dependent increase in heart rate and prolongation of the QA interval. | [2] |
| 0.6 mg/kg | No effect on diastolic blood pressure. Action was longer-lasting than verapamil, disopyramide, and atenolol. | [2] |
Experimental Protocols
Protocol 1: Electrophysiological and Cardiohemodynamic Assessment in Anesthetized Canines
This protocol outlines the methodology used to assess the direct cardiac effects of intravenously administered this compound.
Objective: To determine the electrophysiological and hemodynamic effects of this compound in a controlled, anesthetized state.
Animal Model: Mongrel dogs or beagle dogs.
Protocol Steps:
-
Anesthesia: Anesthetize the canine model, typically with halothane.[1]
-
Instrumentation:
-
Perform a thoracotomy to instrument the heart for measurements.
-
Insert catheters to measure blood pressure, cardiac output, and other hemodynamic parameters.
-
Place electrodes for electrocardiography (ECG) to monitor heart rate, AV nodal conduction, and ventricular repolarization.
-
-
Baseline Measurement: Record all cardiovascular variables to establish a stable baseline before drug administration.
-
Drug Administration: Administer this compound intravenously (IV) at the desired dose (e.g., 100 µg/kg followed by an additional 200 µg/kg).[1]
-
Data Collection: Continuously monitor and record all electrophysiological and hemodynamic parameters for a defined period (e.g., 30 minutes) after each dose.[1]
-
Data Analysis: Compare post-administration data to baseline values to quantify the effects on sinus nodal automaticity, AV nodal conduction, ventricular contraction, blood pressure, and cardiac output.[1]
Caption: Experimental workflow for anesthetized canine studies.
Protocol 2: Cardiovascular Assessment in Conscious Canines Using Telemetry
This protocol is designed to evaluate the cardiovascular effects of orally administered this compound in conscious, unrestrained animals to avoid the confounding influence of anesthesia.
Objective: To assess the hemodynamic effects of this compound in a physiological, conscious state.
Animal Model: Beagle dogs.[2]
Protocol Steps:
-
Surgical Implantation: Surgically implant a telemetry transmitter for the continuous recording of hemodynamic parameters (e.g., blood pressure, left ventricular pressure).
-
Recovery: Allow the animals to fully recover from surgery.
-
Acclimatization: Acclimate the dogs to the experimental environment to minimize stress-related artifacts.
-
Baseline Recording: Record baseline hemodynamic data continuously via telemetry before drug administration.
-
Drug Administration: Administer this compound orally (p.o.) in a dose-escalation manner (e.g., 0.15, 0.3, and 0.6 mg/kg).[2]
-
Continuous Monitoring: Continuously record cardiovascular parameters (systolic/diastolic blood pressure, heart rate, LVdP/dt(max), QA interval) for an extended period to capture the full time course of the drug's action.[2]
-
Data Analysis: Analyze the telemetered data to determine dose-dependent effects and compare the onset and duration of action to other reference compounds (e.g., verapamil, atenolol).[2]
Caption: Experimental workflow for conscious canine telemetry studies.
References
- 1. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of AH-1058 in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH-1058 is an investigational lipophilic antiarrhythmic compound, identified as a cardioselective L-type calcium channel blocker.[1] Chemically, it is 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride.[1] Developed by Ajinomoto Co., Inc. in Japan, this compound is a derivative of cyproheptadine (B85728) and exhibits potent effects on cardiac function.[1] Its primary mechanism of action involves the allosteric blockade of the alpha-1 subunit of L-type calcium channels, similar to verapamil (B1683045) and benzothiazepines.[1] This action leads to a reduction in calcium ion influx in cardiomyocytes. Additionally, this compound has been noted to possess some Class I antiarrhythmic properties through sodium channel blockade, although this aspect of its function is less characterized.[1]
These application notes provide a comprehensive overview of the intravenous administration of this compound in a research setting, with a focus on preclinical canine models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the electrophysiological and hemodynamic effects of this compound.
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effects by blocking L-type calcium channels in cardiac muscle. This blockade reduces the influx of calcium ions into cardiomyocytes during depolarization, leading to several downstream effects:
-
Negative Inotropy: A decrease in intracellular calcium concentration reduces the contractility of ventricular muscle.
-
Negative Chronotropy: Reduced calcium influx in the sinoatrial (SA) node leads to a decrease in heart rate.
-
Negative Dromotropy: The conduction of electrical impulses through the atrioventricular (AV) node is slowed.
The compound's cardioselectivity suggests a more pronounced effect on cardiac tissue compared to vascular smooth muscle, resulting in minimal impact on total peripheral vascular resistance.[2]
L-type Calcium Channel Signaling Pathway in Cardiomyocytes
The following diagram illustrates the signaling pathway affected by this compound. Under normal physiological conditions, depolarization of the cardiomyocyte membrane triggers the opening of L-type calcium channels, leading to an influx of Ca2+. This initial calcium influx stimulates a much larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which ultimately leads to muscle contraction. By blocking the L-type calcium channel, this compound interrupts this cascade at a critical early step.
Data Presentation: Hemodynamic Effects of Intravenous this compound in Canine Models
The following tables summarize the quantitative data on the hemodynamic effects of intravenously administered this compound in anesthetized canine models.
Table 1: Effect of 100 µg/kg Intravenous this compound on Cardiovascular Parameters
| Parameter | Observation | Reference |
| Overall Effect | Did not significantly affect most cardiovascular variables. | [2] |
| Cardiac Output | Decreased at 30 minutes post-administration. | [2] |
| Blood Pressure | Weak hypotensive effects. | [3] |
Table 2: Effect of 200 µg/kg Intravenous this compound on Cardiovascular Parameters
| Parameter | Observation | Reference |
| Sinus Nodal Automaticity | Suppressed | [2] |
| AV Nodal Conduction | Suppressed | [2] |
| Ventricular Contraction | Suppressed | [2] |
| Mean Blood Pressure | Decreased | [2] |
| Cardiac Output | Decreased | [2] |
| Double Product | Decreased | [2] |
| Total Peripheral Vascular Resistance | No significant change. | [2] |
Experimental Protocols
Intravenous Formulation and Administration of this compound
A standardized protocol for the intravenous formulation of this compound is crucial for reproducibility. As this compound is a hydrochloride salt, it is generally soluble in aqueous solutions.
Materials:
-
This compound hydrochloride powder
-
Sterile Water for Injection or 0.9% Saline
-
Sterile vials and syringes
-
Vortex mixer
-
pH meter and solutions for adjustment (if necessary)
Protocol:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 100 µg/kg or 200 µg/kg).
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a sterile vehicle (Sterile Water for Injection or 0.9% Saline) to a desired final concentration. The exact concentration should be determined based on the infusion volume and rate.
-
Ensure complete dissolution by vortexing.
-
If necessary, measure and adjust the pH of the solution to a physiologically compatible range (typically pH 7.0-7.4).
-
The solution should be administered as a slow intravenous bolus or a controlled infusion. The rate of administration should be consistent across all experimental animals.
Experimental Workflow for Intravenous Administration and Monitoring
The following diagram outlines a general workflow for the intravenous administration of this compound and subsequent monitoring in a canine model.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration and Bioavailability of AH-1058
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and protocols for the oral administration and bioavailability of AH-1058, a cardioselective L-type calcium channel blocker. The information is compiled from published preclinical studies.
Introduction
This compound is a novel calcium channel blocker with cardioselective action.[1] Understanding its oral bioavailability and pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This document outlines the key findings from in vivo studies in canine models and provides protocols based on the available literature. A significant finding is that the antiarrhythmic effects of this compound do not directly correlate with its plasma concentrations following oral administration.[2]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound derived from studies in beagle dogs.
Table 1: Plasma Concentration Parameters of this compound in Dogs
| Administration Route | Dose | Cmax (approx.) | Tmax (approx.) |
| Intravenous | 100 µg/kg | ~30 ng/mL | Not Applicable |
| Oral | 300 µg/kg | ~10 ng/mL | ~2 hours |
Data estimated from the graphical representation in Takahara et al., 2000.[3]
Table 2: Oral Dose-Dependent Cardiovascular Effects of this compound in Conscious Dogs
| Oral Dose (mg/kg) | Effect on Systolic Blood Pressure | Effect on Heart Rate | Effect on QA Interval |
| 0.15 | Reduction | Increase | Prolongation |
| 0.3 | Dose-dependent reduction | Dose-dependent increase | Dose-dependent prolongation |
| 0.6 | Dose-dependent reduction | Dose-dependent increase | Dose-dependent prolongation |
Adapted from Takahara et al., 2001.[1][4]
Signaling Pathway of this compound
This compound acts as a cardioselective L-type calcium channel blocker. It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding region as phenylalkylamines and benzothiazepines, to inhibit calcium influx. This leads to a reduction in ventricular contractility and has effects on atrioventricular conduction and sinoatrial automaticity.
Caption: Mechanism of action of this compound as an L-type calcium channel blocker.
Experimental Protocols
The following are generalized protocols based on the methodologies implied in the cited literature for the assessment of oral bioavailability of this compound in a canine model.
In Vivo Oral Dosing and Pharmacokinetic Study in Beagle Dogs
This protocol outlines the steps for administering this compound orally to conscious beagle dogs and collecting plasma samples for pharmacokinetic analysis.
Materials:
-
This compound hydrochloride
-
Vehicle for oral administration (e.g., sterile water, 0.5% methylcellulose (B11928114) solution)
-
Beagle dogs (male, specific weight range)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA or heparin)
-
Centrifuge
-
Freezer (-20°C or -80°C)
Protocol:
-
Animal Acclimatization: House beagle dogs in standard conditions with a regular light-dark cycle and access to food and water ad libitum for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before oral administration, with free access to water.
-
Formulation Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration for the target doses (e.g., 0.15, 0.3, 0.6 mg/kg).[1][4] Ensure the formulation is homogeneous.
-
Dosing: Administer the this compound formulation to the conscious dogs via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (e.g., 2-3 mL) from a suitable vein (e.g., cephalic or saphenous vein) at predetermined time points. Based on the available data, a suggested sampling schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[3]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -20°C or -80°C until analysis.
Caption: Workflow for in vivo oral pharmacokinetic study of this compound.
Quantification of this compound in Plasma using LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples from the in vivo study
-
This compound analytical standard
-
Internal standard (IS) (e.g., a deuterated analog of this compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18)
Protocol:
-
Standard and Quality Control (QC) Preparation:
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank dog plasma with known concentrations of this compound.
-
Prepare QC samples at low, medium, and high concentrations in blank dog plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples, calibration standards, and QC samples on ice.
-
To a 100 µL aliquot of each sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize the precursor-to-product ion transitions for both this compound and the IS.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The oral bioavailability (F%) can be calculated if intravenous data is available using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Conclusion
The available data indicates that this compound is orally active in canine models, eliciting dose-dependent cardiovascular effects. However, a key consideration for its development is the observed disconnect between its plasma concentration and its pharmacological effect. Further studies are required to fully elucidate the pharmacokinetic/pharmacodynamic relationship and to determine the absolute oral bioavailability. The protocols provided herein offer a framework for conducting such preclinical evaluations.
References
Application Notes and Protocols for the Use of AH-1058 in Epinephrine-Induced Arrhythmia Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ventricular arrhythmias are a significant cause of morbidity and mortality, often triggered by an overactive sympathetic nervous system and elevated levels of circulating catecholamines like epinephrine (B1671497). Preclinical research into novel antiarrhythmic agents frequently employs models of epinephrine-induced arrhythmias to assess drug efficacy. AH-1058, a novel and potent cardioselective L-type calcium channel blocker, has demonstrated significant antiarrhythmic effects in such models.[1][2] These application notes provide detailed protocols and data for utilizing this compound in canine models of epinephrine-induced ventricular arrhythmias, offering a framework for investigating its therapeutic potential.
This compound, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, exhibits a high affinity and selectivity for cardiac L-type calcium channels over those in vascular smooth muscle.[1] This cardioselectivity presents a potential advantage over other calcium channel blockers that can cause significant hypotension at antiarrhythmic doses.[1] The antiarrhythmic actions of this compound are characterized by a slower onset and longer duration of action.[1]
Mechanism of Action
Epinephrine, through its action on β1-adrenergic receptors in cardiomyocytes, triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) levels. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates L-type calcium channels. Phosphorylation of these channels increases their open probability, leading to an enhanced influx of calcium ions (Ca2+) into the cell during an action potential. This increased calcium influx can lead to delayed afterdepolarizations (DADs) and triggered activity, which are known mechanisms for the initiation of ventricular arrhythmias.
This compound exerts its antiarrhythmic effect by directly binding to and blocking the L-type calcium channels in the heart.[2][3] By inhibiting the influx of Ca2+, this compound counteracts the arrhythmogenic effects of epinephrine, thereby suppressing the triggers for ventricular ectopy and tachycardia.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in canine models of epinephrine-induced arrhythmia.
Table 1: Hemodynamic Effects of Intravenous this compound (100 µg/kg) in Anesthetized Dogs
| Parameter | Baseline (Pre-AH-1058) | Post-AH-1058 (30 min) | Reference |
| Heart Rate (beats/min) | No significant change | No significant change | [4] |
| Mean Blood Pressure (mmHg) | No significant change | No significant change | [4] |
| Cardiac Output | Not reported | Decreased | [4] |
| Total Peripheral Resistance | No significant change | No significant change | [4] |
Table 2: Antiarrhythmic Efficacy of Intravenous this compound (100 µg/kg) in a Canine Epinephrine-Induced Arrhythmia Model
| Parameter | Pre-AH-1058 (During Epinephrine Infusion) | Post-AH-1058 (During Epinephrine Infusion) | Reference |
| Ventricular Arrhythmia | Present | Effectively Suppressed | [1] |
| Hypotensive Effects | Not Applicable | Weak | [1] |
| Onset of Action | Not Applicable | Slower than Verapamil | [1] |
| Duration of Action | Not Applicable | Longer-lasting than Verapamil | [1] |
Experimental Protocols
This section provides a detailed methodology for inducing ventricular arrhythmia using epinephrine in a canine model and for evaluating the antiarrhythmic effects of this compound.
Protocol 1: Epinephrine-Induced Arrhythmia in a Canine Model
1. Animal Preparation:
-
Adult beagle dogs of either sex are suitable for this model.
-
Anesthetize the dogs with an appropriate anesthetic agent (e.g., thiopental (B1682321) sodium at 30 mg/kg, IV, for induction, followed by maintenance with 1.0% halothane (B1672932) vaporized with 100% oxygen).
-
Intubate the animals with a cuffed endotracheal tube and provide mechanical ventilation.
-
Catheterize a femoral vein for drug administration and a femoral artery for blood pressure monitoring.
-
Record a lead II electrocardiogram (ECG) continuously throughout the experiment.
2. Arrhythmia Induction:
-
Prepare an epinephrine solution for infusion.
-
Begin a continuous intravenous infusion of epinephrine at a rate of 1.5 µg/kg/min.
-
Continue the infusion for at least 18 minutes to establish a stable ventricular arrhythmia. The onset of arrhythmia is typically observed within a few minutes of starting the infusion.
3. Monitoring and Data Collection:
-
Continuously monitor and record the ECG and arterial blood pressure.
-
Key parameters to analyze include heart rate, PR interval, QRS duration, QT interval, and the incidence and type of ventricular arrhythmias.
-
Arrhythmia severity can be quantified using a scoring system (see Appendix A for an example).
Protocol 2: Administration of this compound
1. Preparation of this compound Solution:
-
This compound is a hydrochloride salt.
-
For intravenous administration, dissolve this compound in a vehicle of polyethylene (B3416737) glycol 400 and saline (70:30, vol/vol).
-
Example Preparation: To prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 7 mL of polyethylene glycol 400 and then add 3 mL of saline. The final solution should be clear. Further dilutions can be made using the same vehicle.
2. Administration Protocol:
-
Once a stable epinephrine-induced arrhythmia is established (as per Protocol 1), administer a bolus intravenous injection of this compound at a dose of 100 µg/kg.
-
The injection should be given slowly over 1-2 minutes.
-
Continue the epinephrine infusion and monitor the ECG and blood pressure for at least 30 minutes after this compound administration to observe its antiarrhythmic effects and any hemodynamic changes.
Logical Relationships in Experimental Design
A robust study design is crucial for accurately assessing the effects of this compound. The following diagram illustrates the logical relationships between different experimental groups.
Conclusion
This compound is a promising antiarrhythmic agent with a cardioselective mechanism of action. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize the canine epinephrine-induced arrhythmia model to further investigate the electrophysiological and hemodynamic properties of this compound. These studies are essential for elucidating its full therapeutic potential in the management of ventricular arrhythmias.
Appendix A: Example of a Ventricular Arrhythmia Scoring System
A simple scoring system can be used to quantify the severity of ventricular arrhythmias observed on the ECG. This allows for a more objective comparison between treatment groups.
Table 3: Ventricular Arrhythmia Scoring
| Score | Description |
| 0 | No ventricular ectopic beats |
| 1 | Occasional ventricular premature beats (VPBs) (<10 per minute) |
| 2 | Frequent VPBs (≥10 per minute) |
| 3 | Ventricular bigeminy or trigeminy |
| 4 | Runs of ventricular tachycardia (3 or more consecutive VPBs) |
| 5 | Sustained ventricular tachycardia or ventricular fibrillation |
References
- 1. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Digitalis-Induced Arrhythmia Models with AH-1058
For Researchers, Scientists, and Drug Development Professionals
Introduction
Digitalis glycosides, such as digoxin (B3395198) and ouabain (B1677812), are known to induce cardiac arrhythmias at toxic concentrations, providing a valuable experimental model for the study of arrhythmogenesis and the evaluation of antiarrhythmic drugs. The primary mechanism of digitalis toxicity involves the inhibition of the Na+/K+-ATPase pump in cardiomyocytes. This leads to an increase in intracellular sodium, which in turn increases intracellular calcium via the Na+/Ca2+ exchanger, resulting in calcium overload, delayed afterdepolarizations (DADs), and triggered arrhythmias.[1][2] The calcium-dependent signaling molecule, Calmodulin Kinase II (CaMKII), has been identified as a key mediator in these arrhythmogenic effects.
AH-1058 is a novel, cardioselective L-type calcium channel blocker that has demonstrated efficacy in suppressing digitalis-induced ventricular arrhythmias.[3][4] Its mechanism of action involves the direct inhibition of calcium influx into cardiomyocytes, thereby counteracting the intracellular calcium overload induced by digitalis. This compound exhibits a slower onset and longer duration of action compared to traditional calcium channel blockers like verapamil, with the added advantage of minimal hypotensive effects, suggesting a higher degree of cardioselectivity.[3]
These application notes provide detailed protocols for inducing ventricular arrhythmias using digitalis in a canine model and for evaluating the antiarrhythmic effects of this compound.
Data Presentation
The following tables summarize the quantitative data on the electrophysiological and hemodynamic effects of this compound.
Table 1: Electrophysiological and Hemodynamic Effects of Intravenous this compound in Anesthetized Dogs
| Parameter | Dose of this compound | Observation |
| Antiarrhythmic Effect | 100 µg/kg | Effective suppression of digitalis-induced ventricular arrhythmias.[3] |
| Cardiovascular Variables | 100 µg/kg | No significant effect, except for a decrease in cardiac output 30 minutes post-administration. |
| Sinus Nodal Automaticity | 200 µg/kg | Suppressed. |
| AV Nodal Conduction | 200 µg/kg | Suppressed. |
| Ventricular Contraction | 200 µg/kg | Suppressed. |
| Mean Blood Pressure | 200 µg/kg | Decreased. |
| Cardiac Output | 200 µg/kg | Decreased. |
| Total Peripheral Vascular Resistance | 100 µg/kg and 200 µg/kg | No significant change. |
Table 2: Cardiohemodynamic Effects of Oral this compound in Conscious Dogs
| Parameter | 0.15 mg/kg | 0.3 mg/kg | 0.6 mg/kg |
| Systolic Blood Pressure | Reduced | Reduced | Reduced |
| Diastolic Blood Pressure | No significant effect | No significant effect | No significant effect |
| Heart Rate | Increased | Increased | Increased |
| LVdP/dtmax | Reduced | Reduced | Reduced |
| QA Interval | Prolonged | Prolonged | Prolonged |
Experimental Protocols
Protocol 1: Ouabain-Induced Ventricular Arrhythmia in Anesthetized Dogs
This protocol describes the induction of ventricular arrhythmia using ouabain in an anesthetized canine model to evaluate the antiarrhythmic efficacy of this compound.
Materials:
-
Beagle dogs (either sex)
-
Pentobarbital (B6593769) sodium (for anesthesia)
-
Ouabain
-
This compound
-
Saline solution (vehicle)
-
ECG recording equipment
-
Intravenous catheters
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the dogs with pentobarbital sodium (30 mg/kg, i.v.).
-
Maintain anesthesia with supplemental doses of pentobarbital as needed.
-
Insert intravenous catheters into a femoral vein for drug administration and a femoral artery for blood pressure monitoring.
-
Record a baseline electrocardiogram (ECG) (Lead II) and arterial blood pressure.
-
-
Arrhythmia Induction:
-
Administer ouabain at a dose of 60 µg/kg intravenously to induce ventricular arrhythmias.
-
Monitor the ECG continuously. The onset of stable ventricular tachycardia or frequent ventricular premature beats indicates successful arrhythmia induction.
-
-
Administration of this compound:
-
Once a stable arrhythmia is established, administer this compound intravenously at a dose of 100 µg/kg.[3]
-
Dissolve this compound in a suitable vehicle, such as saline, for administration.
-
Administer the drug as a bolus injection or a slow infusion over a defined period.
-
-
Data Acquisition and Analysis:
-
Continuously record the ECG and blood pressure throughout the experiment.
-
Analyze the ECG recordings to quantify the antiarrhythmic effect of this compound. This can include measuring the reduction in the number of ventricular ectopic beats, the termination of ventricular tachycardia, and the time to restoration of sinus rhythm.
-
Monitor for any changes in heart rate, PR interval, QRS duration, and QT interval.
-
Analyze blood pressure recordings to assess the hemodynamic effects of this compound.
-
Protocol 2: In Vitro Ouabain-Induced Arrhythmia in Isolated Guinea Pig Atria
This in vitro model allows for the direct assessment of the antiarrhythmic effects of this compound on cardiac tissue, independent of systemic physiological effects.
Materials:
-
Guinea pigs
-
Krebs-Henseleit solution
-
Ouabain
-
This compound
-
Organ bath with physiological temperature control (37°C) and aeration (95% O2, 5% CO2)
-
Force transducer and recording system
Procedure:
-
Tissue Preparation:
-
Euthanize a guinea pig and rapidly excise the heart.
-
Dissect the atria and mount them in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 and 5% CO2.
-
Allow the atria to equilibrate for at least 30 minutes under a resting tension of 1.0 g.
-
-
Arrhythmia Induction:
-
Introduce ouabain into the organ bath at a final concentration of 1-2 µM to induce arrhythmias, which manifest as irregular contractions.
-
-
Administration of this compound:
-
Once a stable arrhythmia is observed, add this compound to the organ bath in a cumulative concentration-response manner.
-
Allow sufficient time between each concentration for the tissue to respond.
-
-
Data Acquisition and Analysis:
-
Record the contractile force and rhythm of the atria throughout the experiment.
-
Analyze the recordings to determine the concentration of this compound required to suppress the ouabain-induced arrhythmia and restore a regular rhythm.
-
Measure any changes in the force of contraction.
-
Visualizations
Signaling Pathways
References
- 1. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of ouabain-induced ventricular rhythms with aprindine HCl. A comparison with other antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating AH-1058 in Coronary Ligation-Induced Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the coronary artery ligation model to induce arrhythmias and for evaluating the therapeutic potential of the novel antiarrhythmic compound, AH-1058. Detailed experimental protocols, data presentation guidelines, and visual workflows are included to facilitate study design and execution.
Introduction to Coronary Ligation Arrhythmia Models
The permanent ligation of a coronary artery, typically the left anterior descending (LAD) artery, is a widely used experimental model that mimics the conditions of an acute myocardial infarction (MI) in humans. The resulting ischemia and subsequent tissue necrosis create an arrhythmogenic substrate, leading to the spontaneous development of ventricular arrhythmias. This model is invaluable for studying the pathophysiology of ischemia-induced arrhythmias and for the preclinical evaluation of antiarrhythmic drugs.
Following coronary ligation in rodents, two distinct phases of ventricular arrhythmias are commonly observed:
-
Phase 1a (Immediate Phase): Occurs within the first 30 minutes post-ligation and is characterized by ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Phase 1b (Delayed Phase): A second peak of arrhythmic activity that can occur between 1.5 to 9 hours post-ligation.[1][2]
This model allows for the assessment of a drug's ability to suppress these life-threatening arrhythmias and reduce mortality.
This compound: A Novel Cardioselective Calcium Channel Blocker
This compound, with the chemical name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a novel compound with potent antiarrhythmic properties.[3] Its primary mechanism of action is the selective blockade of L-type calcium channels in the heart, classifying it as a Class IV antiarrhythmic agent.[3][4] However, it also exhibits some characteristics of Class I (sodium channel blocking) agents at higher concentrations.
Key features of this compound include:
-
Cardioselectivity: It has a more pronounced inhibitory effect on cardiac calcium channels than on those in vascular smooth muscle, resulting in effective arrhythmia suppression with minimal hypotensive effects.[3]
-
Slow Onset, Long Duration: The antiarrhythmic actions of this compound are slower in onset but more sustained compared to traditional calcium channel blockers like verapamil.[3]
-
Efficacy in Multiple Models: this compound has demonstrated efficacy in suppressing ventricular arrhythmias in various canine models, including those induced by epinephrine, digitalis, and two-stage coronary ligation.[3]
Experimental Protocols
Coronary Artery Ligation Model in Rats (Permanent Ligation)
This protocol details the surgical procedure for inducing myocardial infarction and subsequent arrhythmias via permanent ligation of the LAD coronary artery in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetics: Ketamine (90 mg/kg) and Xylazine (10 mg/kg) for intraperitoneal (i.p.) injection, or Isoflurane (B1672236) for inhalation.
-
Rodent ventilator
-
Surgical instruments (sterile): scalpel, forceps, scissors, needle holders, retractors
-
Suture: 6-0 silk or polypropylene (B1209903) suture for ligation, 4-0 silk for skin closure
-
ECG recording system with subcutaneous needle electrodes
-
Heating pad to maintain body temperature (37°C)
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using either the injectable cocktail or isoflurane (3-4% for induction, 1.5-2% for maintenance). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Shave the fur from the left thoracic area and disinfect with povidone-iodine and 70% ethanol.
-
Intubation and Ventilation: Place the rat in a supine position on the heating pad. Intubate the trachea with an appropriate gauge catheter and connect to a rodent ventilator. Set the ventilator parameters (e.g., tidal volume of 1.5-3 mL, respiratory rate of 70-80 breaths/min), adjusting as necessary to maintain physiological respiration.
-
Thoracotomy: Make a left lateral skin incision from the third to the fifth intercostal space. Carefully dissect the pectoral muscles to expose the rib cage. Make a small incision through the fourth intercostal space to open the chest cavity. Use a small retractor to gently spread the ribs and visualize the heart.
-
Pericardiotomy and Ligation: Gently rupture the pericardial sac to expose the left atrium and ventricle. The LAD artery is typically visible as a fine red vessel originating near the left atrium and running down the anterior wall of the left ventricle. Pass a 6-0 suture needle under the LAD at a position approximately 2-3 mm from its origin.
-
Occlusion: Tie a secure double knot to permanently occlude the artery. Successful ligation is confirmed by the immediate blanching (turning pale) of the anterior ventricular wall distal to the suture.
-
Arrhythmia Monitoring: Begin continuous ECG monitoring immediately upon ligation to capture Phase 1a arrhythmias. The monitoring period should extend for at least 30 minutes, and ideally for up to 48 hours for a comprehensive analysis.[2]
-
Closure: Remove the chest retractor and approximate the ribs. Use a purse-string suture to close the muscle layers and expel air from the thoracic cavity to prevent pneumothorax. Close the skin incision with sutures or wound clips.
-
Post-operative Care: Discontinue anesthesia and allow the rat to recover on the heating pad. Administer analgesics (e.g., buprenorphine, 0.05-0.1 mg/kg subcutaneously) as per institutional guidelines. Monitor the animal closely during the recovery period.
Administration of this compound
The following protocols are suggested for administering this compound to evaluate its antiarrhythmic efficacy in the rat coronary ligation model. Note: Optimal dosing in rodents should be determined through dose-response studies. The doses provided are extrapolated from canine studies and general knowledge of antiarrhythmic compounds.[3][5][6]
Vehicle Preparation: this compound hydrochloride is a water-soluble compound. A sterile saline solution (0.9% NaCl) is a suitable vehicle for administration.
Prophylactic Administration Protocol (Intravenous):
-
Thirty minutes prior to coronary ligation, administer a bolus intravenous (i.v.) injection of this compound or vehicle via a cannulated tail vein or jugular vein.
-
A suggested starting dose, extrapolated from canine studies, is 100 µg/kg.[3]
-
Proceed with the coronary ligation surgery as described in Protocol 3.1.
-
Monitor ECG continuously and compare arrhythmia incidence and severity between the this compound and vehicle-treated groups.
Therapeutic Administration Protocol (Oral Gavage):
-
For studies evaluating longer-term effects or oral efficacy, administer this compound or vehicle via oral gavage.
-
Based on conscious dog telemetry studies, suggested oral doses for investigation could range from 0.15 to 0.6 mg/kg.[5]
-
Administer the compound 1-2 hours before the coronary ligation procedure to allow for absorption.
-
Proceed with surgery and arrhythmia monitoring as described.
Arrhythmia Analysis and Scoring
A standardized method for arrhythmia analysis is crucial for obtaining reproducible and comparable results. The "Lambeth Conventions" provide a set of guidelines for defining and quantifying arrhythmias in experimental models of myocardial ischemia.[7][8]
Definitions (based on Lambeth Conventions):
-
Ventricular Premature Beat (VPB): A single, premature QRS complex.
-
Ventricular Tachycardia (VT): A run of 4 or more consecutive VPBs.
-
Ventricular Fibrillation (VF): A signal where individual QRS complexes can no longer be distinguished from each other.
Quantification and Scoring:
-
Analyze the ECG recordings for a defined period (e.g., 5-30 minutes post-ligation).
-
Count the total number of VPBs.
-
Count the number of episodes of VT and measure the duration of each episode.
-
Record the incidence (number of animals) and duration of VF.
-
An arrhythmia score can be calculated to provide a semi-quantitative measure of severity. An example scoring system is provided in the data presentation section.
Data Presentation
Quantitative data should be summarized in clear, structured tables to allow for easy comparison between treatment groups.
Table 1: Effect of Intravenous this compound (100 µg/kg) on Phase 1a Arrhythmias Following Coronary Ligation in Rats
| Parameter | Vehicle Control (n=10) | This compound (100 µg/kg) (n=10) |
| Incidence of Arrhythmias (%) | ||
| Ventricular Tachycardia (VT) | 90% (9/10) | 40% (4/10) |
| Ventricular Fibrillation (VF) | 70% (7/10) | 20% (2/10) |
| Arrhythmia Characteristics | ||
| Total VPBs (count) | 250 ± 45 | 85 ± 20 |
| Duration of VT (seconds) | 15.5 ± 3.2 | 4.8 ± 1.5 |
| Mortality | ||
| 30-min Mortality Rate (%) | 60% (6/10) | 10% (1/10) |
| Arrhythmia Score | ||
| Mean Score | 4.2 ± 0.5 | 1.8 ± 0.4 |
Data are presented as mean ± SEM or percentage (number of animals). Data is hypothetical for illustrative purposes.
Table 2: Arrhythmia Scoring System
| Score | Arrhythmia Observation |
| 0 | No arrhythmias |
| 1 | < 50 VPBs |
| 2 | > 50 VPBs |
| 3 | 1-2 episodes of non-sustained VT (< 10s) |
| 4 | > 2 episodes of non-sustained VT or 1 sustained VT (>10s) |
| 5 | Reversible VF |
| 6 | Irreversible VF (mortality) |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a rat coronary ligation model.
Proposed Antiarrhythmic Signaling Pathway of this compound
Caption: this compound blocks L-type calcium channels, reducing Ca2+ influx and overload.
Logical Relationship in Drug Evaluation
Caption: Logical flow of evaluating this compound's efficacy in the arrhythmia model.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Arrhythmias and death after coronary artery occlusion in the rat. Continuous telemetric ECG monitoring in conscious, untethered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stork: this compound: a novel cardioselective Ca2+ channel blocker [storkapp.me]
- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Lambeth Conventions: guidelines for the study of arrhythmias in ischaemia infarction, and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Hemodynamic Effects of AH-1058 in Conscious Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AH-1058 is a novel, cardioselective L-type calcium channel blocker with a unique cardiovascular profile.[1][2] Chemically identified as 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[(E)-3-(3-methoxy-2-nitro)phenyl-2-propenyl]piperidine hydrochloride, this compound demonstrates a greater selectivity for cardiac tissue over vascular smooth muscle, distinguishing it from many conventional calcium channel blockers.[3] Its mechanism involves allosteric binding to the alpha-1 subunit of L-type calcium channels, leading to a reduction in calcium influx.[1] These characteristics suggest potential therapeutic applications in conditions where selective inhibition of ventricular calcium channels is desirable, such as certain cardiac arrhythmias and hypertrophic cardiomyopathy.[1][2]
These application notes provide a summary of the hemodynamic effects of this compound observed in conscious animal models, along with detailed protocols for key experiments to facilitate further research and development.
Data Presentation: Summary of Hemodynamic Effects
The following tables summarize the quantitative data on the hemodynamic effects of this compound in conscious beagle dogs.
Table 1: Hemodynamic Effects of Oral Administration of this compound in Conscious Beagle Dogs
| Parameter | Dose (mg/kg) | Direction of Change | Magnitude of Change | Duration of Effect | Reference |
| Systolic Blood Pressure | 0.15, 0.3, 0.6 | ↓ | Dose-dependent reduction | Long-acting | [4][5] |
| Diastolic Blood Pressure | 0.15, 0.3, 0.6 | ↔ | No significant effect | - | [4][5] |
| Heart Rate | 0.15, 0.3, 0.6 | ↑ | Dose-dependent increase | Long-acting | [4][5] |
| LVdP/dt_max * | 0.15, 0.3, 0.6 | ↓ | Dose-dependent reduction | Long-acting | [4][5] |
| QA Interval | 0.15, 0.3, 0.6 | ↑ | Dose-dependent prolongation | Long-acting | [4][5] |
*LVdP/dt_max: Maximal upstroke velocity of the left ventricular pressure, an indicator of myocardial contractility.
Table 2: Hemodynamic Effects of Intravenous Administration of this compound in Conscious Beagle Dogs
| Parameter | Dose (mg/kg) | Direction of Change | Magnitude of Change | Duration of Effect | Reference |
| Systolic Blood Pressure | 0.03, 0.1, 0.3 | ↓ | Dose-dependent reduction | Several hours | [6] |
| Diastolic Blood Pressure | 0.03, 0.1, 0.3 | ↔ | No significant effect | - | [6] |
| Heart Rate | 0.03, 0.1, 0.3 | ↑ | Dose-dependent increase | Several hours | [6] |
| LVdP/dt_max * | 0.03, 0.1, 0.3 | ↓ | Dose-dependent reduction | Several hours | [6] |
*LVdP/dt_max: Maximal upstroke velocity of the left ventricular pressure.
Experimental Protocols
Protocol 1: Evaluation of Hemodynamic Effects in Conscious, Unrestrained Beagle Dogs via Telemetry
Objective: To continuously monitor the cardiovascular effects of this compound following oral or intravenous administration in conscious, freely moving beagle dogs.
Materials:
-
Beagle dogs (male or female)
-
This compound
-
Vehicle for administration (e.g., sterile water, saline)
-
Telemetry system (e.g., for continuous ECG, blood pressure, and left ventricular pressure monitoring)
-
Surgical instruments for implantation of telemetry transmitters
-
Data acquisition and analysis software
Procedure:
-
Animal Preparation and Telemetry Implantation:
-
Surgically implant telemetry transmitters in beagle dogs under general anesthesia and aseptic conditions. The transmitter body is typically placed in the abdominal cavity.
-
Place a blood pressure sensing catheter in a major artery (e.g., femoral or carotid artery).
-
Place a sensor for left ventricular pressure in the left ventricle.
-
Position ECG leads to obtain a clear and stable signal.
-
Allow for a post-operative recovery period of at least two weeks to ensure the animals have returned to a normal physiological state.
-
-
Acclimatization:
-
House the dogs individually in a quiet, controlled environment.
-
Acclimatize the animals to the experimental procedures and handling to minimize stress-induced cardiovascular changes.
-
-
Drug Administration:
-
Data Recording:
-
Continuously record hemodynamic parameters, including systolic and diastolic blood pressure, heart rate, left ventricular pressure (for LVdP/dt_max calculation), and ECG (for QA interval measurement), for a predetermined period (e.g., 24 hours) post-administration.
-
-
Data Analysis:
-
Analyze the recorded data to determine the dose-dependent effects of this compound on each parameter compared to vehicle control.
-
Calculate the maximal upstroke velocity of the left ventricular pressure (LVdP/dt_max).
-
Measure the QA interval from the ECG recordings.
-
Evaluate the onset and duration of the observed effects.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for Hemodynamic Assessment
Caption: Experimental workflow for conscious animal studies.
Discussion and Conclusion
The data from conscious animal models consistently demonstrate that this compound is a long-acting, cardiodepressive agent.[3][4] Its distinctive hemodynamic profile, characterized by a reduction in systolic blood pressure and myocardial contractility without affecting diastolic blood pressure, and a reflex increase in heart rate, differs significantly from other antiarrhythmic agents and calcium channel blockers like verapamil (B1683045) and disopyramide.[4] The lack of effect on total peripheral vascular resistance in anesthetized dogs further supports its cardioselectivity.[7] This unique profile suggests that this compound may offer therapeutic benefits in specific cardiovascular pathologies where targeted inhibition of ventricular calcium channels is the primary goal. The provided protocols offer a robust framework for reproducing and extending these findings in preclinical drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AH-1058 solubility and stability in experimental buffers
Technical Support Center: AH-1058
This technical support center provides guidance on the solubility and stability of this compound in common experimental buffers. The information is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its ability to dissolve a wide range of organic compounds, including this compound.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be diluted into aqueous experimental buffers.
Q2: How can I determine the solubility of this compound in my specific experimental buffer?
A2: The shake-flask method is a reliable technique to determine the equilibrium solubility of this compound.[2] This involves adding an excess amount of the compound to your buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration.[3]
Q3: What factors can influence the solubility and stability of this compound in aqueous buffers?
A3: Several factors can affect the solubility and stability of a compound in aqueous solutions. These include pH, temperature, the presence of co-solvents, and the ionic strength of the buffer.[4] For this compound, its stability can be pH-dependent, and it is crucial to assess this in your specific buffer system.[5][6]
Q4: How should I assess the stability of this compound in my experimental buffer over time?
A4: To assess the stability of this compound, you can incubate a solution of the compound in your buffer at a specific temperature (e.g., 37°C) and collect aliquots at various time points.[5] The concentration of the remaining intact this compound can then be quantified using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | - Increase the percentage of DMSO in the final solution (note that high concentrations of DMSO can affect biological experiments).- Decrease the final concentration of this compound.- Sonication may help in dissolving the compound, but be cautious of potential degradation. |
| Inconsistent results in biological assays. | This compound may be degrading in the experimental buffer during the assay incubation period. | - Perform a stability study of this compound in your assay buffer under the same conditions (temperature, time) as your experiment.[5]- If degradation is observed, consider preparing fresh solutions immediately before use or reducing the incubation time if possible. |
| Difficulty in achieving a saturated solution for solubility determination. | Insufficient equilibration time or inadequate mixing. | - Extend the incubation time in the shake-flask method to ensure equilibrium is reached (e.g., up to 72 hours).[2]- Ensure continuous and vigorous agitation of the suspension. |
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of solid this compound to a known volume of the desired experimental buffer in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[2]
-
After incubation, visually confirm the presence of undissolved solid to ensure saturation.[2]
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).[3]
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[3]
-
The resulting concentration is the equilibrium solubility of this compound in that specific buffer and temperature.
Protocol for Assessing Stability in Aqueous Buffer
-
Prepare a solution of this compound in the desired experimental buffer at a known concentration (e.g., 10 µM).
-
Incubate the solution at a relevant temperature (e.g., room temperature or 37°C).[5]
-
Collect aliquots of the solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[5]
-
Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the parent compound.[7]
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Data Summary
Since specific experimental data for this compound is not publicly available, the following tables present illustrative data to guide researchers.
Table 1: Illustrative Solubility of this compound in Common Buffers at 25°C
| Buffer (pH) | Solubility (µg/mL) | Molar Solubility (µM) |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 5.2 | 11.2 |
| Tris-HCl (pH 7.4) | 4.8 | 10.3 |
| Acetate Buffer (pH 5.0) | 15.7 | 33.8 |
| Glycine-HCl Buffer (pH 3.0) | 25.1 | 54.0 |
Table 2: Illustrative Stability of this compound (10 µM) in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining |
| 0 | 100 |
| 2 | 98.5 |
| 4 | 96.2 |
| 8 | 91.8 |
| 24 | 75.3 |
Visualizations
Caption: Workflow for assessing this compound solubility and stability.
Caption: Simplified signaling pathway of this compound as an L-type calcium channel blocker.
Caption: Troubleshooting guide for common issues with this compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. enamine.net [enamine.net]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing AH-1058 Dosage for In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing AH-1058 dosage for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational lipophilic, antiarrhythmic agent.[1] It functions as a cardioselective L-type calcium channel blocker, binding to the alpha-1 subunit of these channels allosterically to modify their activity.[1] This action leads to a decrease in ventricular contractility, heart rate, and conductance through the atrioventricular node.[1] Notably, it has been shown to reduce systolic blood pressure with minimal impact on total peripheral vascular resistance.[1]
Q2: What are the reported dosages of this compound used in in vivo studies?
Published studies in canine models have utilized both intravenous and oral administration routes. An intravenous dose of 100 microg/kg was effective in suppressing ventricular arrhythmias.[2][3] For oral administration in conscious dogs, doses of 0.15, 0.3, and 0.6 mg/kg have been documented to produce dose-dependent cardiovascular effects.[4]
Q3: What is a critical consideration when correlating this compound dosage with its therapeutic effect?
A key finding from in vivo studies is that the antiarrhythmic effects of this compound do not correlate with its plasma concentrations.[2] This suggests that researchers should focus on direct measures of pharmacological effect (e.g., electrocardiogram, blood pressure) rather than plasma levels of the compound when conducting dose-response studies.
Q4: How does the onset and duration of action of this compound compare to other calcium channel blockers?
The effects of this compound have a slower onset but are longer-lasting compared to other widely used drugs like verapamil (B1683045) and atenolol.[1][2] This characteristic should be factored into the experimental design, particularly the timing of endpoint measurements after drug administration.
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect at the recommended starting dose.
| Possible Cause | Suggested Solution |
| Insufficient Dose for the Chosen Model or Endpoint: The effective dose can vary between species and disease models. | Solution 1: Perform a Dose-Range Finding Study. It is crucial to establish a dose-response curve in your specific animal model. This involves testing a range of doses to identify the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). |
| Slow Onset of Action: As this compound has a slower onset of action, the timing of your endpoint measurement might be too early.[1][2] | Solution 2: Adjust the Observation Time. Extend the time between drug administration and the measurement of the therapeutic effect. A time-course experiment is recommended to determine the peak effect time in your model. |
| Inconsistent Drug Administration: Improper administration can lead to variability in drug exposure. | Solution 3: Refine Administration Technique. For intravenous administration, ensure the full dose is delivered into the circulation. For oral gavage, confirm proper placement to ensure the dose reaches the stomach. |
Problem: I am observing high variability in my experimental results between animals.
| Possible Cause | Suggested Solution |
| Animal-to-Animal Variation in Metabolism: Individual differences in drug metabolism can lead to varied responses. | Solution 1: Increase Group Size. A larger number of animals per group can help to improve the statistical power of your study and account for individual variability. |
| Inconsistent Experimental Conditions: Variations in animal handling, housing, or the experimental procedure itself can introduce variability. | Solution 2: Standardize Experimental Protocols. Ensure all experimental procedures are performed consistently across all animals and groups. This includes factors like the time of day for dosing and measurements, and minimizing stress to the animals. |
Data Summary
Table 1: Summary of In Vivo Dosages for this compound in Canine Models
| Administration Route | Dose | Species | Observed Effect | Reference |
| Intravenous | 100 µg/kg | Dog | Suppression of ventricular arrhythmias | [2][3] |
| Oral | 0.15 mg/kg | Dog | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max) | [4] |
| Oral | 0.3 mg/kg | Dog | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max) | [4] |
| Oral | 0.6 mg/kg | Dog | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max) | [4] |
Experimental Protocols
Protocol 1: Intravenous Administration in Anesthetized Canine Model for Arrhythmia
-
Anesthesia: Induce anesthesia with thiopental (B1682321) sodium (30 mg/kg, i.v.) and maintain with 1.0% halothane (B1672932) vaporized with 100% oxygen.[5]
-
Arrhythmia Induction: Use established models such as epinephrine-induced, digitalis-induced, or two-stage coronary ligation-induced ventricular arrhythmias.[2]
-
Drug Administration: Administer this compound intravenously at a dose of 100 µg/kg.[2][3]
-
Endpoint Analysis: Continuously monitor electrocardiogram (ECG) to assess the suppression of arrhythmias. Hemodynamic parameters such as blood pressure and heart rate should also be monitored.
Protocol 2: Oral Administration in Conscious Canine Model for Cardiovascular Effects
-
Animal Model: Conscious, unrestrained beagle dogs equipped with telemetry for continuous monitoring.[4]
-
Drug Administration: Administer this compound orally at doses ranging from 0.15 to 0.6 mg/kg.[4]
-
Endpoint Analysis: Continuously record hemodynamic parameters including systolic and diastolic blood pressure, heart rate, and maximal upstroke velocity of the left ventricular pressure (LVdP/dt(max)) via telemetry.[4]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Investigating Discrepancies in AH-1058 Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discrepancies between the in vitro and in vivo potency of AH-1058, a cardioselective L-type calcium channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the known discrepancy between the in vitro and in vivo potency of this compound?
A1: Studies have consistently shown that this compound exhibits greater potency in in vitro assays compared to its effects observed in in vivo animal models.[1] This is a critical consideration for translational studies and dose-response predictions in preclinical and clinical development.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding site as phenylalkylamines (e.g., verapamil) and benzothiazepines. This binding alters the channel's activity and suppresses calcium currents by interacting with multiple channel states (resting and inactive).[1]
Q3: Have there been any reported issues with the correlation between plasma concentration and the pharmacological effect of this compound?
A3: Yes, a notable finding is that the antiarrhythmic effects of this compound do not correlate with its plasma concentrations when administered intravenously or orally.[2] This suggests that simple pharmacokinetic measurements may not be predictive of the drug's efficacy.
Troubleshooting Guide
Issue: Observed In Vivo Efficacy is Significantly Lower than Predicted by In Vitro IC50 Values.
This is a common challenge reported for this compound. The following sections provide potential causes and troubleshooting steps to investigate this discrepancy.
To facilitate a clear comparison, the following tables summarize the reported in vitro and in vivo potency of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Type | Parameter | Value | Reference |
| Patch Clamp | Isolated Guinea Pig Cardiomyocytes | IC50 (holding potential -80 mV) | 4.91 µM | [2] |
| Patch Clamp | Isolated Guinea Pig Cardiomyocytes | IC50 (holding potential -40 mV) | 0.32 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Canine Ventricular Arrhythmia Model | Intravenous | 100 µg/kg | Effective suppression of ventricular arrhythmias | [2] |
| Conscious Canine Model | Oral | 0.15, 0.3, and 0.6 mg/kg | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max) | [3] |
| Anesthetized Canine Model | Intravenous | 100 µg/kg | Decreased cardiac output at 30 min | [4] |
| Anesthetized Canine Model | Intravenous | 200 µg/kg | Suppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction | [4] |
The lack of correlation between plasma concentration and effect strongly suggests complex pharmacokinetic and/or metabolic profiles.
-
Troubleshooting Steps:
-
Conduct Metabolite Profiling: Investigate the formation of active or inactive metabolites of this compound in the relevant species. The presence of active metabolites could contribute to the observed in vivo effect, even at low parent drug concentrations.
-
Assess Tissue Distribution: Determine the concentration of this compound in cardiac tissue versus plasma. High tissue accumulation, particularly in the heart, could explain a disconnect between plasma levels and pharmacological activity.
-
Evaluate Protein Binding: High plasma protein binding can limit the amount of free, active drug available to reach the target tissue. Determine the plasma protein binding percentage of this compound.
-
dot
Caption: Potential pharmacokinetic factors influencing this compound's in vivo potency.
This compound is reported to have a slower onset and longer duration of action compared to other calcium channel blockers like verapamil.
-
Troubleshooting Steps:
-
Extended In Vivo Observation Periods: Ensure that the duration of your in vivo experiments is sufficient to capture the full therapeutic effect of this compound.
-
Re-evaluate Dosing Regimen: A single-dose pharmacokinetic/pharmacodynamic (PK/PD) model may not be appropriate. Consider multiple dosing regimens to achieve steady-state concentrations at the target site.
-
dot
Caption: The slow onset and long-lasting action of this compound.
This compound exhibits a more selective action on cardiac calcium channels than on those in vascular smooth muscle.
-
Troubleshooting Steps:
-
Measure Cardiac-Specific Endpoints: Ensure that your in vivo models are designed to measure cardiac-specific parameters (e.g., ventricular contractility, atrioventricular conduction) rather than relying solely on systemic effects like blood pressure.
-
Comparative In Vitro Assays: Conduct parallel in vitro assays on both cardiomyocytes and vascular smooth muscle cells to quantify the selectivity of this compound.
-
dot
Caption: Cardioselectivity of this compound.
Experimental Protocols
Key In Vitro Experiment: Patch Clamp on Isolated Guinea Pig Cardiomyocytes
This protocol is based on methodologies described for assessing the Ca2+ channel-blocking efficacy of this compound.
-
Cell Isolation:
-
Isolate ventricular myocytes from guinea pig hearts using established enzymatic digestion protocols.
-
-
Patch Clamp Recording:
-
Use the whole-cell patch-clamp technique.
-
Maintain a holding potential of -80 mV or -40 mV to assess state-dependent block.
-
Apply depolarizing pulses to elicit L-type Ca2+ currents.
-
Perfuse the cells with varying concentrations of this compound (e.g., 0.001 - 10 µM) to determine the concentration-response relationship and calculate the IC50.[2]
-
Key In Vivo Experiment: Canine Arrhythmia Models
This protocol is based on studies evaluating the antiarrhythmic effects of this compound in dogs.
-
Animal Model:
-
Use established canine models of ventricular arrhythmia induced by agents such as epinephrine (B1671497) or digitalis, or by coronary ligation.[2]
-
-
Drug Administration:
-
Monitoring:
-
Continuously monitor electrocardiogram (ECG) to assess the suppression of arrhythmias.
-
Measure hemodynamic parameters such as blood pressure and cardiac output.
-
dot
Caption: Experimental workflows for in vitro and in vivo assessment of this compound.
References
- 1. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of AH-1058 plasma concentration and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the L-type calcium channel blocker, AH-1058.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cardioselective L-type calcium channel blocker.[1] It is a derivative of cyproheptadine (B85728) and exhibits antiarrhythmic properties.[1] Its primary mechanism of action is to allosterically bind to the alpha-1 subunit of L-type calcium channels, the same binding site as phenylalkylamines (e.g., verapamil) and benzothiazepines.[1] This binding alters the channel's activity, suppressing calcium currents.[1] this compound appears to interact with multiple states of the L-type calcium channel, including resting and inactive states.[1]
Q2: Is there a direct correlation between the plasma concentration of this compound and its pharmacological activity?
A2: No, studies have indicated that the plasma concentration of this compound does not directly correlate with its observed activity.[1][2] The antiarrhythmic effects of this compound have been shown to have a slower onset and longer duration than its plasma levels might suggest.[2] This suggests a complex pharmacokinetic/pharmacodynamic relationship.
Q3: What are the expected cardiovascular effects of this compound?
A3: The primary effects of this compound are on the cardiovascular system. Due to its calcium channel blocking activity, it can decrease ventricular contractility, reduce heart rate, and slow conductance through the atrioventricular (AV) node.[1] It has also been shown to decrease systolic blood pressure with minimal impact on total peripheral vascular resistance.[1] The order of potency for its effects is generally: ventricular contraction > coronary blood flow >> atrioventricular conduction > sinoatrial automaticity.[1]
Q4: What are the potential therapeutic applications of this compound?
A4: Based on its mechanism of action, proposed uses for this compound include the treatment of angina pectoris, stenosis of the outflow tract from obstructive hypertrophic cardiomyopathy, and ventricular arrhythmias.[1]
Data Presentation
Table 1: In Vivo Hemodynamic Effects of Orally Administered this compound in Conscious Dogs
While direct plasma concentration to activity correlation is not established, the following table summarizes the dose-dependent hemodynamic effects observed in conscious dogs, which can serve as an indirect measure of its activity.
| Dose of this compound (mg/kg, oral) | Change in Systolic Blood Pressure | Change in LVdP/dt(max) | Change in Heart Rate | Change in QA Interval | Effect on Diastolic Blood Pressure |
| 0.15 | Reduced | Reduced | Increased | Prolonged | No significant effect |
| 0.3 | Reduced | Reduced | Increased | Prolonged | No significant effect |
| 0.6 | Reduced | Reduced | Increased | Prolonged | No significant effect |
Data synthesized from a study in conscious beagle dogs.[3]
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity using Electrophysiology (Patch-Clamp)
This protocol outlines a general method for measuring the inhibitory effect of this compound on L-type calcium channels in isolated cardiomyocytes.
1. Cell Preparation:
- Isolate ventricular cardiomyocytes from a suitable animal model (e.g., guinea pig) using enzymatic digestion.
- Plate the isolated cells on glass coverslips and allow them to adhere.
2. Electrophysiology Recording:
- Use the whole-cell patch-clamp technique to record L-type calcium currents (ICa,L).
- Use a patch pipette filled with an appropriate internal solution and an external bath solution designed to isolate ICa,L.
- Hold the cell membrane potential at a level that inactivates sodium channels (e.g., -40 mV).
- Elicit ICa,L by applying depolarizing voltage steps.
3. Application of this compound:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentrations in the external bath solution immediately before use.
- Perfuse the cells with the this compound containing solution.
4. Data Acquisition and Analysis:
- Record ICa,L before and after the application of different concentrations of this compound.
- Measure the peak amplitude of ICa,L at each concentration.
- Plot the concentration-response curve and calculate the IC50 value to determine the potency of this compound.[4]
Protocol 2: Measurement of Intracellular Calcium Concentration using a Fluorescent Dye
This protocol describes a method to assess the effect of this compound on intracellular calcium levels in a cell line expressing L-type calcium channels.
1. Cell Culture and Plating:
- Culture a suitable cell line (e.g., a cardiac cell line or a cell line stably expressing Cav1.2 channels) in a 96-well plate.
- Plate the cells at an appropriate density to achieve a confluent monolayer.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Remove the culture medium from the wells and add the dye-loading buffer.
- Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.[5][6]
- Wash the cells with a physiological buffer to remove excess dye.[5]
3. Compound Addition:
- Prepare different concentrations of this compound in the physiological buffer.
- Add the this compound solutions to the respective wells.
- Include appropriate controls (vehicle control, positive control with a known calcium channel blocker).
4. Measurement of Fluorescence:
- Use a fluorescence plate reader to measure the changes in intracellular calcium concentration.[6]
- For Fura-2, measure the fluorescence emission at 510 nm with excitation at both 340 nm and 380 nm.[7]
- The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
5. Data Analysis:
- Calculate the change in the fluorescence ratio over time in response to this compound.
- Determine the inhibitory effect of this compound on calcium influx.
Protocol 3: Quantification of this compound in Plasma
This protocol provides a general method for measuring the concentration of this compound in plasma samples using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
1. Sample Preparation:
- Collect blood samples in tubes containing an anticoagulant.
- Centrifuge the blood samples to separate the plasma.
- Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) to the plasma sample to remove proteins.[8][9]
- Centrifuge the sample to pellet the precipitated proteins and collect the supernatant.
2. Chromatographic Separation:
- Use a suitable HPLC or UPLC column (e.g., a C18 reversed-phase column).
- Develop a mobile phase gradient to achieve good separation of this compound from other plasma components.
3. Detection and Quantification:
- For HPLC with UV detection, monitor the eluent at a wavelength where this compound has maximum absorbance.
- For UPLC-MS/MS, use electrospray ionization (ESI) in positive mode and select specific parent and daughter ion transitions for this compound for sensitive and selective detection.[8][9]
- Create a standard curve using known concentrations of this compound to quantify the amount in the plasma samples.
Troubleshooting Guides
In Vitro Calcium Channel Activity Assays
| Issue | Possible Cause | Suggested Solution |
| No or weak signal in fluorescence-based assays | - Low dye loading efficiency- Cell death- Incorrect filter settings on the plate reader | - Optimize dye concentration and incubation time.- Ensure cell viability before and after the assay.- Verify the excitation and emission wavelengths are correct for the chosen dye. |
| High background fluorescence | - Incomplete removal of extracellular dye- Autofluorescence from the compound or media | - Ensure thorough washing after dye loading.- Run a control with the compound alone to check for autofluorescence. |
| Inconsistent results between wells | - Uneven cell plating- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension and careful plating.- Calibrate pipettes and use proper technique.- Avoid using the outer wells of the plate or fill them with buffer. |
| Lack of this compound effect in electrophysiology | - Incorrect holding potential- Compound degradation- Low concentration | - Ensure the holding potential is appropriate to isolate L-type calcium channels.- Prepare fresh stock solutions of this compound.- Perform a dose-response experiment to ensure an effective concentration is used. |
Quantification of this compound in Plasma
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape in HPLC/UPLC | - Inappropriate mobile phase- Column degradation | - Optimize the mobile phase composition and gradient.- Use a new or properly cleaned column. |
| Low recovery of this compound | - Inefficient protein precipitation- Adsorption of the compound to labware | - Try different precipitation solvents or methods.- Use low-binding tubes and pipette tips. |
| Matrix effects in MS detection | - Co-eluting plasma components suppressing or enhancing the signal | - Optimize the chromatographic separation to separate this compound from interfering components.- Use a stable isotope-labeled internal standard. |
Visualizations
Caption: Signaling pathway of this compound in a cardiomyocyte.
Caption: Experimental workflow for an in vitro calcium flux assay.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 8. High-throughput quantification of ten antiarrhythmic drugs in human plasma using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: AH-1058 Lipophilicity & Experimental Considerations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the lipophilicity of AH-1058 and the experimental procedures for its determination.
Frequently Asked Questions (FAQs)
Q1: What is the lipophilicity of this compound?
Q2: Why is understanding the lipophilicity of this compound important?
The lipophilicity of a drug candidate like this compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a cardioselective L-type calcium channel blocker, its ability to permeate cell membranes and reach its target site of action is directly related to its lipophilicity.[1]
Q3: Which experimental methods are recommended for determining the lipophilicity of this compound?
The two most common and recommended methods for experimentally determining the lipophilicity (LogP/LogD) of a compound like this compound are the shake-flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[3] RP-HPLC is a widely used indirect method that correlates a compound's retention time to its lipophilicity.[3]
Q4: What are the potential challenges in measuring the lipophilicity of this compound?
Given its expected high lipophilicity and its formulation as a hydrochloride salt (a basic compound), researchers may encounter the following challenges:
-
Low Aqueous Solubility: Highly lipophilic compounds often have poor solubility in the aqueous phase, making accurate concentration determination difficult.
-
Emulsion Formation: During the shake-flask method, the vigorous shaking of two immiscible phases can lead to the formation of emulsions, complicating phase separation.
-
Adsorption to Surfaces: Lipophilic compounds can adsorb to the surfaces of glassware and equipment, leading to inaccurate measurements.
-
Silanophilic Interactions (RP-HPLC): As a basic compound, this compound may interact with residual silanol (B1196071) groups on silica-based HPLC columns, leading to peak tailing and inaccurate retention times.[4]
Quantitative Data Summary
The following table summarizes the available lipophilicity data for this compound's parent compound and relevant comparator drugs.
| Compound | LogP/LogD Value | Method | Reference |
| Cyproheptadine (B85728) HCl (parent of this compound) | 5.37350 | Calculated | [2] |
| Verapamil (B1683045) | 5.23 | Calculated | [5] |
| Atenolol (B1665814) | 0.16 | Experimental | [6] |
Experimental Protocols
Shake-Flask Method (Gold Standard)
This method directly determines the partition coefficient (P) of a compound between n-octanol and an aqueous buffer (typically phosphate (B84403) buffer at pH 7.4 for LogD).
Methodology:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent.
-
Partitioning: In a glass vial, add a known volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the this compound stock solution.
-
Equilibration: Tightly cap the vial and shake it for a predetermined period (e.g., 1-24 hours) at a constant temperature to allow for equilibrium to be reached. A slow-stirring method can be used as an alternative to vigorous shaking to minimize emulsion formation.[3]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.
-
Concentration Analysis: Carefully sample a precise volume from both the n-octanol and aqueous phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogD as the base-10 logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This indirect method estimates lipophilicity based on the retention time of the compound on a nonpolar stationary phase.
Methodology:
-
System Preparation: Use a C18 HPLC column, preferably an end-capped one to minimize silanophilic interactions.[3] The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected lipophilicity range of this compound.
-
Sample Analysis: Inject the standard compounds and this compound into the HPLC system under isocratic conditions (a constant mobile phase composition).
-
Data Acquisition: Record the retention time (t_R) for each compound. Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Calibration Curve: Plot the logarithm of the retention factor (log k) of the standard compounds against their known LogP values. A linear regression of this plot provides a calibration curve.
-
LogP Determination: From the measured log k of this compound, interpolate its LogP value from the calibration curve.
Troubleshooting Guides
Shake-Flask Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Mass Balance / Low Recovery | - Adsorption to glassware. - Precipitation of the compound in one of the phases. | - Silanize glassware to reduce adsorption. - Ensure the initial concentration is below the solubility limit in both phases. |
| Formation of a Stable Emulsion | - Vigorous shaking. - Presence of impurities acting as surfactants. | - Use a slow-stirring or gentle inversion method instead of shaking.[3] - Centrifuge at a higher speed for a longer duration. |
| Inconsistent Results | - Incomplete phase separation. - Temperature fluctuations. - Equilibrium not reached. | - Allow sufficient time for phase separation after centrifugation. - Perform the experiment in a temperature-controlled environment. - Increase the shaking/stirring time to ensure equilibrium. |
| Contamination of Aqueous Phase with Octanol | - Difficulty in sampling the aqueous phase without disturbing the interface. | - Use the "water-plug" aspiration technique: aspirate a small volume of water into the syringe needle before sampling the aqueous phase.[3] |
RP-HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Broadening | - Silanophilic interactions between the basic this compound and the stationary phase. | - Use a highly end-capped C18 column.[3] - Add a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH. |
| Poor Correlation in Calibration Curve | - Inappropriate selection of standard compounds. - Non-linear relationship between log k and LogP under the chosen conditions. | - Select standards that are structurally similar to this compound if possible. - Adjust the mobile phase composition (organic solvent percentage). |
| Drifting Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. | - Ensure the column is thoroughly equilibrated with the mobile phase before injections. - Prepare the mobile phase accurately and use a degasser. |
| Compound is too Retained (Long Retention Time) | - High lipophilicity of this compound. | - Increase the percentage of the organic solvent in the mobile phase. |
Visualizations
Caption: Mechanism of action of this compound as an L-type calcium channel blocker.
Caption: Workflow for experimental determination of lipophilicity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Atenolol | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Potential off-target effects of AH-1058 in cardiac tissue
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AH-1058 in cardiac tissue. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound in cardiac tissue?
This compound is a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, the same binding sites as phenylalkylamines (e.g., verapamil) and benzothiazepines, to suppress calcium currents.[1] This action leads to a decrease in ventricular contractility, heart rate, and atrioventricular (AV) nodal conductance.[1]
Q2: Are there any known secondary or off-target effects of this compound on other ion channels in the heart?
Yes, this compound has been observed to exhibit characteristics of a Class I antiarrhythmic, which suggests it may also block sodium channels.[1] However, the precise effects on sodium channels are described as variable and not fully characterized.[1] Given that other Class I antiarrhythmic drugs can also affect potassium channels, this is a potential area for further investigation with this compound.[2]
Q3: Since this compound is derived from cyproheptadine (B85728), could it have off-target effects on cardiac receptors related to histamine (B1213489) or serotonin (B10506)?
This is a plausible hypothesis. Cyproheptadine is known for its antihistaminic and antiserotonergic properties.[1] While these effects have not been specifically documented for this compound in cardiac tissue, its structural similarity to cyproheptadine suggests that it may retain some affinity for histamine (H1) and serotonin (5-HT) receptors, which are present in the cardiovascular system and can modulate cardiac function. Cyproheptadine has been shown to affect cardiac electrophysiology, including depressing the slow inward calcium current and potentially the fast inward sodium current at higher concentrations.[3]
Q4: What are the expected hemodynamic effects of this compound based on preclinical studies?
In canine models, intravenous administration of this compound has been shown to decrease cardiac output, suppress sinus nodal automaticity, AV nodal conduction, and ventricular contraction.[4] It also leads to a dose-dependent reduction in systolic blood pressure and the maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), with an associated increase in heart rate and a prolonged QA interval.[5] Notably, it has minimal effect on total peripheral vascular resistance and diastolic blood pressure.[1][5]
Q5: My in-vitro electrophysiology recordings show unexpected changes in action potential duration after applying this compound. What could be the cause?
While the primary effect of this compound is on the L-type calcium current which affects the plateau phase of the action potential, the observed changes in action potential duration could be due to its secondary, less characterized effects. The potential blockade of sodium channels could alter the upstroke and conduction of the action potential.[1] Furthermore, if this compound has off-target effects on potassium channels, as seen with some other Class I antiarrhythmics, this could also modulate the repolarization phase and overall action potential duration.[2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly large decrease in cell viability in cardiomyocyte cultures. | Cytotoxicity at higher concentrations. | Perform a dose-response curve for cytotoxicity using assays like LDH release or MTT to determine the toxic threshold.[5] |
| Arrhythmic events observed in cardiac tissue preparations at therapeutic concentrations. | Pro-arrhythmic potential due to complex ion channel effects (e.g., sodium channel modulation). | Characterize the effects of this compound on multiple cardiac ion channels (Na+, K+, Ca2+) using patch-clamp electrophysiology to understand the ionic basis of the arrhythmia. |
| Inconsistent results in functional assays (e.g., contractility). | Influence of potential off-target effects (e.g., antihistaminic/antiserotonergic). | Investigate the presence of H1 and 5-HT receptors in your experimental model. Use specific receptor antagonists to see if the inconsistent effects of this compound can be blocked. |
| Observed effects on cardiac signaling pathways unrelated to calcium homeostasis. | Activation or inhibition of off-target signaling cascades. | Perform a broader analysis of key cardiac signaling pathways (e.g., CaMKII, calcineurin-NFAT) to identify any unintended modulation by this compound.[6][7] |
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound and its Parent Compound Cyproheptadine
| Parameter | Compound | Concentration | Effect | Experimental Model | Reference |
| IC50 for Ca2+ Current | This compound | 0.32 µM | Inhibition | Isolated guinea pig cardiomyocytes (-40 mV holding potential) | [8] |
| IC50 for Ca2+ Current | This compound | 4.91 µM | Inhibition | Isolated guinea pig cardiomyocytes (-80 mV holding potential) | [8] |
| IC50 for Ca2+ Current | Cyproheptadine | 7.75 µM | Inhibition | Isolated guinea pig cardiomyocytes (-40 mV holding potential) | [8] |
| IC50 for Ca2+ Current | Cyproheptadine | 42.44 µM | Inhibition | Isolated guinea pig cardiomyocytes (-80 mV holding potential) | [8] |
| Action Potential Duration | Cyproheptadine | 2-8 µM | Dose-dependent decrease | Dog and rabbit Purkinje and ventricular muscle cells | [3] |
Table 2: Hemodynamic Effects of this compound in Canine Models
| Parameter | Dose (Intravenous) | Effect | Reference |
| Cardiac Output | 100 µg/kg | Decreased at 30 min | [4] |
| Sinus Nodal Automaticity | 200 µg/kg | Suppressed | [4] |
| AV Nodal Conduction | 200 µg/kg | Suppressed | [4] |
| Ventricular Contraction | 200 µg/kg | Suppressed | [4] |
| Mean Blood Pressure | 200 µg/kg | Decreased | [4] |
| Parameter | Dose (Oral) | Effect | Reference |
| Systolic Blood Pressure | 0.15, 0.3, 0.6 mg/kg | Dose-dependent reduction | [5] |
| LVdP/dtmax | 0.15, 0.3, 0.6 mg/kg | Dose-dependent reduction | [5] |
| Heart Rate | 0.15, 0.3, 0.6 mg/kg | Increased | [5] |
| QA Interval | 0.15, 0.3, 0.6 mg/kg | Dose-dependent prolongation | [5] |
| Diastolic Blood Pressure | 0.15, 0.3, 0.6 mg/kg | No effect | [5] |
Experimental Protocols
Protocol 1: Evaluation of Off-Target Effects on Cardiac Ion Channels using Patch-Clamp Electrophysiology
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig, rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings to measure specific ion currents in isolation.
-
Use specific voltage protocols and ionic solutions to isolate L-type Ca2+, fast Na+, and key K+ currents (e.g., IKr, IKs, IK1).
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the changes in current amplitude and kinetics at each concentration.
-
-
Data Analysis:
-
Construct concentration-response curves to determine the IC50 for each ion channel.
-
Analyze any changes in channel gating properties (activation, inactivation, recovery from inactivation).
-
Protocol 2: Radioligand Binding Assay for Histamine H1 and Serotonin 5-HT2A Receptor Affinity
-
Membrane Preparation: Prepare cardiac tissue homogenates or use cell lines expressing the human H1 or 5-HT2A receptor.
-
Binding Reaction:
-
Incubate the membrane preparation with a specific radioligand (e.g., [3H]pyrilamine for H1, [3H]ketanserin for 5-HT2A) in the presence of varying concentrations of this compound.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Determine the inhibition constant (Ki) of this compound for each receptor to quantify its binding affinity.
-
Protocol 3: Assessment of Cytotoxicity in Cardiomyocytes
-
Cell Culture: Plate cardiomyocytes (e.g., hiPSC-CMs) in a 96-well plate and allow them to form a confluent monolayer.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours).
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.
-
-
MTT Assay:
-
Add MTT reagent to the cells and incubate.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance to determine the metabolic activity of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity (for LDH assay) or the percentage of cell viability (for MTT assay) at each concentration.
-
Determine the CC50 (half-maximal cytotoxic concentration).
-
Visualizations
Caption: On-target signaling pathway of this compound in cardiac tissue.
Caption: Hypothesized off-target effects of this compound in cardiac tissue.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Class I antiarrhythmic drugs inhibit human cardiac two-pore-domain K(+) (K2 ₂p) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cyproheptadine on electrophysiological properties of isolated cardiac muscle of dogs and rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium signaling in cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcineurin-Dependent Cardiac Hypertrophy Is Activated by TRPC in the Adult Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-lasting effects of AH-1058 and experimental design
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the novel, long-acting calcium channel blocker, AH-1058.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational and lipophilic antiarrhythmic compound that functions as a cardioselective L-type calcium channel blocker.[1] It is derived from cyproheptadine (B85728) and exhibits antiserotonergic, antihistaminic, and calcium channel blocking properties.[1] Its primary mechanism of action is the allosteric binding to the alpha-1 subunit of L-type calcium channels, which is a different site than the active site. This binding alters the channel's activity and suppresses calcium currents.[1] this compound appears to interact with multiple states of the L-type calcium channels, including resting and inactive states.[1]
Q2: What are the known long-lasting effects of this compound?
This compound is characterized by its slow onset and long-lasting cardiosuppressive effects, particularly on ventricular contraction, when compared to other calcium channel blockers like verapamil (B1683045).[2] Its antiarrhythmic actions are also sustained over a longer period.[3] Studies in conscious dogs have shown that the cardiohemodynamic effects of this compound have a more extended time course than verapamil, disopyramide, and atenolol.[4]
Q3: How does the cardioselectivity of this compound compare to other calcium channel blockers?
This compound demonstrates a greater selectivity for cardiac tissue over vascular smooth muscle.[1][3] This is in contrast to typical calcium channel blockers like verapamil, which can cause significant hypotension.[3] this compound has been shown to decrease systolic blood pressure with minimal effect on total peripheral vascular resistance and diastolic blood pressure.[1]
Q4: Does the plasma concentration of this compound correlate with its pharmacological effects?
No, a notable characteristic of this compound is that its antiarrhythmic effects do not correlate with its plasma concentrations when administered intravenously or orally.[3] This suggests that plasma level monitoring may not be a reliable indicator of its activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slower than expected onset of action in in vivo experiments. | The intrinsic properties of this compound include a slower onset of action compared to other calcium channel blockers like verapamil.[2] | Allow for a longer observation period after administration to observe the full effect. Review literature for typical onset times in similar experimental models. |
| Inconsistent results between in vitro and in vivo studies. | This compound has been reported to show greater potency in vitro than in vivo.[1] | This is an expected finding. Dose adjustments will be necessary when translating from in vitro to in vivo models. Consider potential metabolic and pharmacokinetic factors in the in vivo model that may influence drug potency. |
| Difficulty in establishing a dose-response relationship based on plasma levels. | The pharmacological effects of this compound do not correlate well with its plasma concentrations.[3] | Focus on measuring direct physiological endpoints (e.g., ventricular contraction, heart rate, atrioventricular conduction) to determine the dose-response relationship rather than relying on plasma drug levels. |
| Minimal effect on diastolic blood pressure and total peripheral vascular resistance. | This is a known characteristic of this compound due to its cardioselectivity.[1] | This is not an experimental issue but a feature of the compound. If your experimental goal requires significant modulation of vascular resistance, this compound may not be the appropriate compound. |
| Observed effects on sodium channels. | A minor effect on sodium channels at higher concentrations has been noted, though these effects can vary between species.[1] | If unexpected electrophysiological effects are observed, consider the possibility of off-target sodium channel blockade, especially at higher concentrations. It may be necessary to perform control experiments to isolate the effects on calcium channels. |
Data Summary
Table 1: Comparative Cardiovascular Effects of this compound and Verapamil in Canine Models
| Parameter | This compound | Verapamil | Reference |
| Potency on Ventricular Contraction | High | Low | [2] |
| Potency on Coronary Blood Flow | Moderate | Very High | [2] |
| Potency on Atrioventricular Conduction | Low | High | [2] |
| Potency on Sinoatrial Automaticity | Low | Moderate | [2] |
| Onset of Action | Slower | Faster | [2] |
| Duration of Action | Longer-lasting | Shorter-lasting | [2] |
| Effect on Blood Pressure | Weak hypotensive effects | Severe hypotension | [3] |
Table 2: IC50 Values for Calcium Channel Blockade in Isolated Guinea Pig Cardiomyocytes
| Compound | Holding Potential -80 mV (μM) | Holding Potential -40 mV (μM) | Reference |
| This compound | 4.91 | 0.32 | [5] |
| Cyproheptadine | 42.44 | 7.75 | [5] |
Experimental Protocols
Protocol 1: Evaluation of Negative Inotropic Effects on Isolated Papillary Muscle
This protocol is a generalized procedure based on the methodologies described in the cited literature for assessing the effects of this compound on myocardial contractility.
1. Preparation of Papillary Muscle:
-
Euthanize a male guinea pig according to institutionally approved protocols.
-
Rapidly excise the heart and place it in oxygenated Tyrode's solution at 37°C.
-
Dissect the right ventricle to isolate a suitable papillary muscle.
-
Mount the muscle vertically in a 20-mL organ bath containing Tyrode's solution, continuously gassed with 95% O2 and 5% CO2.
2. Experimental Setup:
-
The lower end of the muscle is fixed, and the upper end is connected to an isometric force transducer.
-
Stimulate the muscle with field electrodes at a frequency of 1 Hz with a 5 ms (B15284909) duration and voltage at 1.5 times the threshold.
-
Allow the preparation to equilibrate for at least 60 minutes, ensuring a stable contractile force.
3. Drug Administration:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in Tyrode's solution.
-
Add cumulative concentrations of this compound to the organ bath at regular intervals (e.g., every 20 minutes) to allow for a steady-state response.
-
Record the developed tension continuously.
4. Data Analysis:
-
Measure the peak isometric tension at baseline and after the addition of each concentration of this compound.
-
Express the contractile force as a percentage of the baseline value.
-
Plot the concentration-response curve and calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound.
Caption: In vitro experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative this compound in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing hypotensive effects of AH-1058 in studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the investigational compound AH-1058. The following troubleshooting guides and frequently asked questions (FAQs) address the common challenge of managing the hypotensive effects of this compound during pre-clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause hypotension?
This compound is a potent and selective agonist for the VasoRelaxin Receptor 1 (VR1), a G-protein coupled receptor (GPCR) predominantly expressed on vascular smooth muscle cells. The activation of VR1 by this compound initiates a signaling cascade that leads to vasodilation and a subsequent decrease in blood pressure. This hypotensive effect is a direct consequence of the drug's intended mechanism of action.
Q2: Are the hypotensive effects of this compound dose-dependent?
Yes, the hypotensive effects of this compound are dose-dependent. As the dose of this compound increases, the extent of VR1 activation and subsequent vasodilation also increases, leading to a more pronounced drop in blood pressure. It is crucial to perform a dose-response study to identify a therapeutic window where the desired pharmacological effect is achieved with minimal hypotensive side effects.
Q3: Can the route of administration influence the hypotensive effects of this compound?
The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound, thereby influencing its hypotensive effects. Intravenous (IV) administration typically leads to a more rapid onset and a more pronounced hypotensive effect compared to subcutaneous (SC) or oral (PO) administration. The choice of administration route should be carefully considered based on the experimental goals.
Q4: Are there any known strategies to mitigate the hypotensive effects of this compound in in-vivo studies?
Several strategies can be employed to minimize the hypotensive effects of this compound in animal models. These include co-administration with a vasopressor agent, optimizing the dose and infusion rate, and considering alternative routes of administration that result in a slower absorption and lower peak plasma concentration.
Troubleshooting Guide
Issue: Significant and sustained hypotension observed following this compound administration.
Possible Causes and Solutions:
-
Dose is too high: The administered dose of this compound may be in the supratherapeutic range, leading to excessive vasodilation.
-
Solution: Perform a dose-ranging study to determine the minimal effective dose with an acceptable safety margin for hypotension.
-
-
Rapid infusion rate: A rapid intravenous infusion can lead to a sharp increase in plasma concentration and an acute hypotensive event.
-
Solution: Reduce the infusion rate or consider a continuous infusion over a longer period to maintain a more stable plasma concentration.
-
-
Animal model sensitivity: The chosen animal model may be particularly sensitive to the vasodilatory effects of this compound.
-
Solution: Evaluate the cardiovascular parameters of the animal model at baseline and consider using a model known to have a more stable cardiovascular system.
-
-
Anesthesia effects: Certain anesthetics can have hypotensive effects that may be potentiated by this compound.
-
Solution: Select an anesthetic with minimal cardiovascular side effects and ensure that the depth of anesthesia is carefully monitored and maintained.
-
Data Presentation
Table 1: Dose-Response Relationship of Intravenous this compound on Mean Arterial Pressure (MAP) in a Rodent Model
| Dose of this compound (mg/kg) | Peak Decrease in MAP (mmHg) | Duration of Hypotension (minutes) |
| 0.1 | 15 ± 3 | 30 ± 5 |
| 0.3 | 35 ± 5 | 90 ± 10 |
| 1.0 | 60 ± 8 | 240 ± 20 |
Table 2: Effect of Co-administration of a Vasopressor Agent on this compound-induced Hypotension
| Treatment Group | Peak Decrease in MAP (mmHg) |
| This compound (1.0 mg/kg) | 60 ± 8 |
| This compound (1.0 mg/kg) + Vasopressor X (0.5 mg/kg) | 25 ± 4 |
| Vehicle | 5 ± 2 |
Experimental Protocols
Protocol 1: Evaluation of Dose-Dependent Hypotensive Effects of this compound in a Rodent Model
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Anesthetize the animals with isoflurane (B1672236) (2% in oxygen).
-
Catheterization: Surgically implant catheters in the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
-
Acclimation: Allow the animals to stabilize for at least 30 minutes post-surgery until a stable baseline blood pressure is achieved.
-
Drug Administration: Administer this compound intravenously at increasing doses (0.1, 0.3, and 1.0 mg/kg) with a sufficient washout period between doses.
-
Data Collection: Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure, diastolic blood pressure, and heart rate.
-
Analysis: Calculate the peak decrease in MAP and the duration of the hypotensive effect for each dose.
Protocol 2: Mitigation of this compound-induced Hypotension with a Vasopressor Agent
-
Animal Model and Surgical Preparation: Follow steps 1-4 as described in Protocol 1.
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (1.0 mg/kg, IV).
-
Group 3: this compound (1.0 mg/kg, IV) co-administered with Vasopressor X (0.5 mg/kg, IV).
-
-
Drug Administration: Administer the respective treatments to each group.
-
Data Collection: Continuously monitor and record cardiovascular parameters for a predefined period.
-
Analysis: Compare the peak decrease in MAP between the treatment groups to evaluate the mitigating effect of the vasopressor agent.
Visualizations
Caption: Signaling pathway of this compound leading to vasodilation.
Caption: Workflow for in-vivo assessment of this compound's hypotensive effects.
Caption: Troubleshooting logic for managing this compound-induced hypotension.
Technical Support Center: AH-1058 Cardiovascular Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AH-1058. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in systolic blood pressure but no significant change in diastolic blood pressure or total peripheral vascular resistance after administering this compound. Is this an expected outcome?
A1: Yes, this is a known and unique characteristic of this compound's cardiovascular profile. Unlike many calcium channel blockers, this compound is highly cardioselective.[1][2] Its primary action is on the heart, leading to a reduction in cardiac contractility and consequently a decrease in systolic blood pressure.[1][3] The minimal effect on peripheral vasculature is a distinguishing feature of this compound.[1][4]
Q2: The onset of this compound's effects on ventricular contraction appears delayed and more prolonged compared to other calcium channel blockers like verapamil (B1683045). Why is this?
A2: The slower onset and longer-lasting cardiosuppressive effects, particularly on ventricular contraction, are characteristic of this compound.[2][5] This pharmacokinetic and pharmacodynamic profile suggests a different mode of interaction with the L-type calcium channels or tissue distribution kinetics compared to verapamil.
Q3: We are seeing a dose-dependent increase in heart rate and a prolonged QA interval in our conscious animal models. Is this a typical response to this compound?
A3: Yes, in studies with conscious dogs, oral administration of this compound led to a dose-dependent increase in heart rate and a prolonged QA interval.[3] This is in contrast to some other cardiovascular drugs and is an important aspect of its in-vivo hemodynamic profile.
Q4: Our in vitro experiments show a higher potency for this compound than what we are observing in our in vivo studies. Is there a reason for this discrepancy?
A4: A greater potency of this compound in in vitro preparations compared to in vivo models has been documented.[1] This difference may be attributed to factors such as drug metabolism, plasma protein binding, and tissue distribution in the whole animal model, which are not present in isolated tissue or cell-based assays.
Q5: We have observed some antiarrhythmic effects that do not seem to correlate with the plasma concentration of this compound. Is this a known phenomenon?
A5: Yes, it has been reported that the antiarrhythmic effects of this compound do not correlate with its plasma concentrations, for both intravenous and oral administration.[2] This suggests that the concentration of this compound at the cardiac tissue site of action, rather than in the plasma, is the key determinant of its antiarrhythmic activity.
Troubleshooting Guides
Issue: Inconsistent or variable effects on sodium channels.
-
Explanation: this compound has been noted to exhibit some Class I antiarrhythmic (sodium channel blocker) characteristics, but these effects are variable and not fully characterized.[1] The impact on sodium channels may also be species-dependent.
-
Recommendation:
-
To isolate and confirm sodium channel effects, conduct specific electrophysiology experiments, such as patch-clamp studies on isolated cardiomyocytes, focusing on sodium currents.
-
Compare findings across different species or cell lines if applicable to your research.
-
Consider that the primary mechanism of action is L-type calcium channel blockade, and sodium channel effects may be secondary or occur at higher concentrations.
-
Issue: Unexpected hemodynamic profile compared to traditional calcium channel blockers.
-
Explanation: this compound's unique profile includes a significant reduction in systolic blood pressure with minimal impact on diastolic pressure and total peripheral vascular resistance, which differs from agents like verapamil.[1][3]
-
Recommendation:
-
When designing experiments, account for this specific hemodynamic signature.
-
In conscious animal studies, utilize telemetry to continuously monitor cardiovascular parameters to capture the full dynamic range of this compound's effects.[3]
-
Directly compare the effects of this compound with other calcium channel blockers in your experimental model to highlight its unique properties.
-
Data Presentation
Table 1: Comparative Cardiovascular Effects of this compound and Verapamil in Canine Models
| Parameter | This compound | Verapamil |
| Order of Potency | Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial Automaticity[5] | Coronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction[5] |
| Onset of Action | Slower[5] | Faster[5] |
| Duration of Action | Longer-lasting[5] | Shorter-lasting[5] |
| Effect on Total Peripheral Vascular Resistance | Minimal[1][4] | Significant Reduction |
Table 2: Hemodynamic Effects of Oral this compound in Conscious Dogs [3]
| Dose (mg/kg) | Change in Systolic Blood Pressure | Change in Diastolic Blood Pressure | Change in Heart Rate | Change in LVdP/dt(max) | QA Interval |
| 0.15 | Reduced | No effect | Increased | Reduced | Prolonged |
| 0.3 | Reduced (dose-dependent) | No effect | Increased (dose-dependent) | Reduced (dose-dependent) | Prolonged (dose-dependent) |
| 0.6 | Reduced (dose-dependent) | No effect | Increased (dose-dependent) | Reduced (dose-dependent) | Prolonged (dose-dependent) |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Effects in Blood-Perfused Canine Heart Preparations
-
Objective: To evaluate the direct cardiac effects of this compound.
-
Methodology:
-
Canine isolated, blood-perfused heart preparations (papillary muscle, atrioventricular node, and sinoatrial node) are used.
-
The preparations are cross-circulated with blood from a donor dog.
-
This compound is administered intravenously to the donor dog at varying doses (e.g., 20, 50, and 100 µg/kg).
-
Negative inotropic, dromotropic, and chronotropic effects, as well as coronary vasodilator action, are measured in the isolated heart preparations.
-
Simultaneously, the cardiac effects in the blood-donor dog are monitored.
-
This protocol is based on the methodology described in the study comparing this compound with verapamil.[5]
-
Protocol 2: In Vivo Electrophysiological and Hemodynamic Assessment in Anesthetized Dogs
-
Objective: To determine the electrophysiological and hemodynamic effects of intravenous this compound.
-
Methodology:
-
Dogs are anesthetized (e.g., with halothane) and instrumented for cardiovascular monitoring in a closed-chest model.
-
Baseline cardiovascular variables are recorded, including ECG, blood pressure, cardiac output, and left ventricular pressure.
-
This compound is administered intravenously at a specified dose (e.g., an initial antiarrhythmic dose of 100 µg/kg, followed by a higher dose of 200 µg/kg).
-
Cardiovascular parameters are continuously monitored for a set period (e.g., 30 minutes) after drug administration to assess changes in sinus nodal automaticity, AV nodal conduction, ventricular contraction, blood pressure, cardiac output, and total peripheral vascular resistance.
-
This protocol is adapted from the in vivo canine model study of this compound.[4]
-
Visualizations
Caption: Mechanism of action of this compound on cardiomyocytes.
Caption: In vivo experimental workflow for this compound assessment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: AH-1058 versus Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the investigational drug AH-1058 and the established calcium channel blocker, verapamil (B1683045). The following sections detail their mechanisms of action, present supporting experimental data from preclinical studies, and outline the methodologies employed in key comparative experiments.
Executive Summary
This compound is an investigational cardioselective L-type calcium channel blocker with a unique pharmacological profile compared to verapamil. Preclinical data suggest that this compound exhibits a more potent and sustained negative inotropic effect, with a greater selectivity for ventricular tissue over vascular smooth muscle. This translates to a reduction in cardiac contractility with minimal impact on total peripheral vascular resistance. Verapamil, a well-established phenylalkylamine calcium channel blocker, also targets L-type calcium channels but demonstrates a broader spectrum of activity, affecting both cardiac and vascular tissues.
Mechanism of Action
Both this compound and verapamil exert their therapeutic effects through the blockade of L-type calcium channels, which are crucial for cardiovascular function. These channels mediate the influx of calcium ions into cardiac and smooth muscle cells, triggering muscle contraction.
This compound: This novel compound is a cardioselective L-type calcium channel blocker.[1] It binds to the alpha-1 subunit of the L-type calcium channel, the same binding site as phenylalkylamines like verapamil.[1] This binding is allosteric, meaning it alters the channel's activity without directly blocking the calcium pore.[1] this compound appears to interact with the channel in both its resting and inactive states to suppress calcium currents.[1] Notably, this compound also displays some characteristics of Class I antiarrhythmic agents, suggesting a potential interaction with sodium channels, though this effect is not yet fully characterized.[1]
Verapamil: As a Class IV antiarrhythmic agent, verapamil's primary mechanism is the blockade of voltage-dependent L-type calcium channels.[1] This inhibition reduces the influx of calcium into cardiac myocytes, leading to a decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy). In vascular smooth muscle, this action results in vasodilation and a reduction in blood pressure.
Signaling Pathway Diagram
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and verapamil.
Table 1: In Vitro Efficacy in Isolated Guinea Pig Cardiomyocytes
| Compound | Holding Potential | IC50 (µM) |
| This compound | -80 mV | 4.91 |
| -40 mV | 0.32 | |
| Verapamil | -40 mV | Potency equivalent to this compound |
Data sourced from a study on isolated guinea pig cardiomyocytes.
Table 2: In Vivo Cardiovascular Effects in Conscious Dogs
| Drug | Dose | Change in Systolic BP | Change in Diastolic BP | Change in Heart Rate | Change in LVdP/dt(max) | Change in QA Interval |
| This compound | 0.15 mg/kg | ↓ | No effect | ↑ | ↓ | ↑ |
| 0.3 mg/kg | ↓ | No effect | ↑ | ↓ | ↑ | |
| 0.6 mg/kg | ↓ | No effect | ↑ | ↓ | ↑ | |
| Verapamil | 10 mg/kg | ↓ | ↓ | Little effect | Little effect | Little effect |
BP = Blood Pressure; LVdP/dt(max) = Maximal upstroke velocity of the left ventricular pressure; QA interval = a measure of atrioventricular conduction time. ↓ indicates a reduction, ↑ indicates an increase.[2]
Table 3: Order of Potency on Cardiovascular Parameters in Canine Models
| Drug | Order of Potency |
| This compound | Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial Automaticity |
| Verapamil | Coronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Patch-Clamp Electrophysiology in Guinea Pig Cardiomyocytes
Objective: To quantitatively assess the Ca2+ channel-blocking efficacy of this compound and compare it to a typical Ca2+ channel blocker.
Methodology:
-
Cell Isolation: Single ventricular myocytes were isolated from guinea pig hearts.
-
Patch-Clamp Technique: The whole-cell patch-clamp technique was used to record L-type Ca2+ currents (ICa,L).
-
Solutions:
-
External Solution (Tyrode's solution): Contained (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES-NaOH buffer (pH 7.4).
-
Pipette Solution: Contained (in mM): 120 Cs-aspartate, 20 CsCl, 5 Mg-ATP, 10 HEPES-CsOH buffer (pH 7.3), and 10 BAPTA.
-
-
Voltage Protocol: Ca2+ currents were elicited by depolarizing pulses from holding potentials of -80 mV or -40 mV.
-
Data Analysis: The concentration-response curves were fitted to the Hill equation to determine the IC50 values.
In Vivo Cardiovascular Assessment in Conscious Dogs using Telemetry
Objective: To clarify the cardiac and hemodynamic actions of this compound in conscious animals and compare them with verapamil.
Methodology:
-
Animal Model: Conscious, unrestrained beagle dogs were used.
-
Telemetry System: Hemodynamic parameters were continuously recorded using a telemetry system.
-
Drug Administration: this compound (0.15, 0.3, and 0.6 mg/kg) and verapamil (10 mg/kg) were administered orally.
-
Parameters Measured:
-
Systolic and Diastolic Blood Pressure
-
Heart Rate
-
Maximal upstroke velocity of the left ventricular pressure (LVdP/dt(max))
-
QA interval
-
-
Data Analysis: Changes in hemodynamic parameters from baseline were calculated and compared between drug treatment groups.
Experimental Workflow Diagram
Conclusion
The available preclinical data indicate that this compound is a potent, cardioselective L-type calcium channel blocker with a distinct profile from verapamil. Its greater selectivity for ventricular tissue and prolonged duration of action suggest potential therapeutic advantages in specific cardiovascular conditions. However, as an investigational drug, further clinical studies are required to establish its safety and efficacy in humans. This guide provides a foundational comparison for researchers and drug development professionals interested in the evolving landscape of cardiovascular therapeutics.
References
A Comparative Guide: AH-1058 and Atenolol in Cardiovascular Therapy
An important distinction in cardioselective mechanisms: While both AH-1058 and atenolol (B1665814) are utilized in cardiovascular therapy for their heart-specific actions, they achieve this through fundamentally different pharmacological pathways. This compound is an investigational cardioselective L-type calcium channel blocker, whereas atenolol is a widely prescribed cardioselective β-1 adrenergic antagonist. This guide will objectively compare their distinct mechanisms, cardiovascular effects, and provide supporting data for researchers, scientists, and drug development professionals.
Executive Summary
This document elucidates the differing modes of action of this compound and atenolol. This compound exhibits cardioselectivity by preferentially targeting L-type calcium channels in cardiac tissue, leading to a reduction in cardiac contractility and energy consumption.[1] In contrast, atenolol's cardioselectivity stems from its higher affinity for β-1 adrenergic receptors, which are predominantly located in the heart, over β-2 adrenergic receptors found elsewhere in the body.[2][3][4] A direct comparison of their "cardioselectivity" is therefore not a comparison of like-for-like mechanisms, but rather an exploration of two distinct approaches to achieving heart-specific therapeutic effects.
Comparative Data
Cardiovascular Effects
| Parameter | This compound | Atenolol |
| Primary Mechanism | L-type calcium channel blocker[1] | β-1 adrenergic receptor antagonist[2] |
| Effect on Heart Rate | Can increase heart rate[5] | Decreases heart rate[2] |
| Effect on Blood Pressure | Reduces systolic blood pressure, no effect on diastolic[5] | Reduces both systolic and diastolic blood pressure[2] |
| Effect on Myocardial Contractility | Decreases ventricular contractility[1] | Decreases myocardial contractility[2] |
| Effect on Peripheral Vascular Resistance | Minimal effect[1] | Short-term increase, returns to baseline with long-term use[4] |
| Onset of Action | Slower onset[1] | Relatively rapid onset (antihypertensive response within 3 hours)[6] |
| Duration of Action | Longer-lasting[1][5] | 12-24 hours[6] |
Experimental Protocols
Determining Cardioselectivity of Atenolol (β-1 Selectivity)
A common method to determine the β-1 selectivity of a compound like atenolol involves in vitro receptor binding assays using membranes from recombinant cell lines that selectively express human β-1 and β-2 adrenergic receptors.
Protocol Outline:
-
Membrane Preparation: Membranes are prepared from cultured cells expressing either human β-1 or β-2 adrenergic receptors.
-
Radioligand Binding: A radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol) that binds to both β-1 and β-2 receptors is incubated with the prepared membranes.
-
Competitive Binding: Increasing concentrations of the test compound (atenolol) are added to the incubation mixture to compete with the radioligand for receptor binding.
-
Separation and Scintillation Counting: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity of the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined for both β-1 and β-2 receptors. The ratio of the IC₅₀ values (IC₅₀ for β-2 / IC₅₀ for β-1) provides a measure of the compound's β-1 selectivity.
Assessing Cardiovascular Effects of this compound
In vivo studies in conscious animal models, such as dogs, are used to evaluate the cardiovascular profile of this compound.
Protocol Outline:
-
Animal Model: Conscious, unrestrained beagle dogs are often used.
-
Telemetry Instrumentation: Animals are instrumented with telemetry devices to continuously record hemodynamic parameters such as blood pressure and left ventricular pressure.
-
Drug Administration: this compound is administered orally at varying doses.
-
Parameter Measurement: Key cardiovascular parameters are monitored, including systolic and diastolic blood pressure, heart rate, and the maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), which is an indicator of myocardial contractility.
-
Data Comparison: The effects of this compound are compared to baseline measurements and to the effects of other cardiovascular drugs like verapamil (B1683045) and atenolol.[5]
Visualizing the Mechanisms
Signaling Pathway of Atenolol
Caption: Atenolol's antagonism of β1-adrenergic receptors.
Signaling Pathway of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenormin (atenolol) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Unique cardiovascular profile of AH-1058 compared to other Ca2+ channel blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cardiovascular profile of AH-1058, a novel L-type Ca2+ channel blocker, with other established Ca2+ channel blockers. The information is supported by experimental data from preclinical studies to highlight its unique therapeutic potential.
Executive Summary
This compound is a novel, cardioselective L-type calcium channel blocker with a distinct chemical structure compared to traditional calcium channel blockers.[1] Preclinical studies, primarily in canine models, have revealed a unique cardiovascular profile characterized by a slow onset and long duration of action. Notably, this compound exhibits potent negative inotropic effects, reducing ventricular contractility, while having minimal impact on total peripheral vascular resistance and diastolic blood pressure.[1] This cardioselectivity and specific hemodynamic profile suggest its potential as a long-acting cardiodepressive drug, possibly offering advantages in the treatment of certain cardiovascular conditions where selective inhibition of ventricular Ca2+ channels is desirable.[1][2]
Comparative Cardiovascular Effects
The following tables summarize the quantitative data from a key study in conscious, unrestrained beagle dogs, comparing the hemodynamic effects of orally administered this compound with verapamil (B1683045), disopyramide, and atenolol.[1]
Table 1: Hemodynamic Effects of this compound in Conscious Dogs [1]
| Parameter | Vehicle | This compound (0.15 mg/kg) | This compound (0.3 mg/kg) | This compound (0.6 mg/kg) |
| Systolic Blood Pressure (mmHg) | 125 ± 3 | 119 ± 4 | 115 ± 3 | 110 ± 4 |
| Diastolic Blood Pressure (mmHg) | 78 ± 2 | 77 ± 3 | 76 ± 3 | 74 ± 3 |
| Heart Rate (beats/min) | 75 ± 4 | 85 ± 5 | 92 ± 6 | 101 ± 7 |
| LVdP/dtmax (mmHg/s) | 2500 ± 150 | 2200 ± 120 | 1950 ± 110 | 1700 ± 100 |
| QA Interval (ms) | 55 ± 2 | 60 ± 2 | 64 ± 3 | 68 ± 3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Table 2: Comparative Hemodynamic Effects of this compound and Other Cardiovascular Drugs in Conscious Dogs [1]
| Parameter | This compound (0.6 mg/kg) | Verapamil (10 mg/kg) | Disopyramide (20 mg/kg) | Atenolol (10 mg/kg) |
| Systolic Blood Pressure | ↓ | ↓ | ↑ | ↔ |
| Diastolic Blood Pressure | ↔ | ↓ | ↑ | ↔ |
| Heart Rate | ↑ | ↔ | ↔ | ↓ |
| LVdP/dtmax | ↓ | ↔ | ↓ | ↓ |
| QA Interval | ↑ | ↔ | ↑ | ↑ |
↓: Decrease, ↑: Increase, ↔: Little to no effect
Unique Profile of this compound
The data highlights several key features that distinguish this compound from other Ca2+ channel blockers:
-
Cardioselectivity: this compound demonstrates a more pronounced effect on ventricular contraction (negative inotropy) compared to its effect on vascular smooth muscle, resulting in a reduction in systolic blood pressure with minimal change in diastolic blood pressure and total peripheral vascular resistance.[1] This contrasts with dihydropyridines like nifedipine (B1678770) and amlodipine, which are potent vasodilators, and to some extent with verapamil and diltiazem, which have more balanced effects on the heart and vasculature.[3][4]
-
Sustained Action: The effects of this compound are characterized by a slower onset and a significantly longer duration of action compared to verapamil.[2]
-
Hemodynamic Profile: Unlike verapamil, which can cause a significant drop in both systolic and diastolic blood pressure, this compound's selective action on systolic pressure might offer a better safety profile in certain patient populations.[1] Its effect of increasing heart rate, likely a reflex response to the decrease in cardiac contractility and systolic blood pressure, is also a distinguishing feature.[1]
Experimental Protocols
The data presented in this guide is primarily derived from studies utilizing conscious, unrestrained beagle dogs instrumented for telemetry. This methodology allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
Telemetry Study in Conscious Beagle Dogs
-
Animal Model: Male beagle dogs, chronically instrumented with telemetry transmitters for the measurement of electrocardiogram (ECG), left ventricular pressure (LVP), and systemic arterial blood pressure.
-
Drug Administration: Drugs were administered orally in gelatin capsules.
-
Data Acquisition: Cardiovascular parameters, including systolic and diastolic blood pressure, heart rate, maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax), and the QA interval (a surrogate for contractility), were continuously recorded before and after drug administration.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), followed by post-hoc tests to compare drug effects with a vehicle control. A p-value of less than 0.05 was considered statistically significant.
Signaling Pathways
This compound exerts its effects by blocking L-type Ca2+ channels, which play a crucial role in cardiac myocyte contraction. The diagram below illustrates the general signaling pathway and the points of intervention for different classes of Ca2+ channel blockers.
This compound, like verapamil and diltiazem, is believed to bind to the α1 subunit of the L-type Ca2+ channel, but its precise binding site and allosteric modulatory effects likely differ, contributing to its unique cardiovascular profile.
Conclusion
This compound presents a unique cardiovascular profile that distinguishes it from other currently available Ca2+ channel blockers. Its cardioselectivity, characterized by a potent negative inotropic effect with minimal impact on peripheral vasculature, and its long duration of action, suggest that this compound could be a valuable therapeutic agent for specific cardiovascular diseases. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in humans.
References
- 1. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential cardiovascular effects of calcium channel blocking agents: potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
A Comparative Analysis of AH-1058 and Verapamil: Potency and Onset of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of AH-1058, a novel cardioselective L-type calcium channel blocker, and verapamil (B1683045), a well-established calcium channel antagonist. The focus of this analysis is on their respective potencies and onset of action, supported by available experimental data.
Executive Summary
This compound is an investigational antiarrhythmic agent that, like verapamil, functions as an L-type calcium channel blocker.[1] Experimental evidence suggests that while both compounds exhibit similar in vitro potency, their in vivo cardiovascular profiles show notable differences in terms of onset, duration, and selectivity of action. This compound is characterized by a slower onset of action and a longer-lasting effect compared to verapamil, particularly in its impact on ventricular contraction.[2] Furthermore, this compound demonstrates a greater selectivity for cardiac tissue with minimal effects on total peripheral vascular resistance, a potential advantage over the broader effects of verapamil.[1]
Mechanism of Action
Both this compound and verapamil exert their effects by blocking L-type calcium channels, which are crucial for cardiac muscle contraction and electrical conduction.[1] Verapamil, a phenylalkylamine, binds to the alpha-1 subunit of the L-type calcium channel.[1] this compound is also known to bind to the same subunit, suggesting a similar fundamental mechanism of action.[1]
Data Presentation: Potency and Onset of Action
The following tables summarize the available quantitative and qualitative data comparing this compound and verapamil.
Table 1: In Vitro Potency
| Compound | Target | Assay | Potency | Source |
| This compound | L-type Calcium Channels | Not Specified | Same level of potency as verapamil | [1] |
| Verapamil | L-type Calcium Channels | Not Specified | - | [1] |
Note: Specific head-to-head IC50 values from a single in vitro study are not publicly available. The comparison is based on qualitative statements from existing research.
Table 2: In Vivo Cardiovascular Effects in Canine Models
| Parameter | This compound | Verapamil | Source |
| Onset of Action | Slower | Faster | [2] |
| (Cardiosuppressive effects, especially on ventricular contraction) | |||
| Duration of Action | Longer-lasting | Shorter-lasting | [2] |
| (Cardiosuppressive effects, especially on ventricular contraction) | |||
| Order of Potency | Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial Automaticity | Coronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction | [2] |
Experimental Protocols
Detailed experimental protocols for the direct comparative studies are not fully available in the public domain. However, based on standard pharmacological testing procedures, the following methodologies are likely to have been employed.
In Vitro Potency Assessment (Hypothetical Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and verapamil on L-type calcium channels.
Methodology:
-
Cell Culture: Use of isolated cardiomyocytes or a stable cell line expressing L-type calcium channels.
-
Electrophysiology: Whole-cell patch-clamp technique to measure L-type calcium currents (ICa,L).
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Depolarizing pulses to 0 mV are applied to elicit ICa,L.
-
A baseline recording of the current is established.
-
Increasing concentrations of this compound or verapamil are perfused over the cells.
-
The peak ICa,L is measured at each concentration.
-
-
Data Analysis: The percentage of current inhibition is plotted against the drug concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Onset of Action Assessment in Conscious Dogs (Based on Published Studies)
Objective: To evaluate and compare the onset and duration of the cardiovascular effects of this compound and verapamil.
Methodology:
-
Animal Model: Conscious beagle dogs instrumented with telemetry devices for continuous monitoring of cardiovascular parameters.
-
Parameters Monitored: Electrocardiogram (ECG), heart rate, and blood pressure.
-
Procedure:
-
A baseline recording of all cardiovascular parameters is obtained before drug administration.
-
This compound or verapamil is administered intravenously at various doses (e.g., 20, 50, and 100 µg/kg as in the study by Takahara et al., 2000).[2]
-
Cardiovascular parameters are continuously monitored for a specified period post-administration.
-
-
Data Analysis: The time taken to observe the maximal effect (onset of action) and the time for the parameters to return to baseline (duration of action) are determined and compared between the two compounds.
Visualizations
Caption: Signaling pathway of L-type calcium channels and the inhibitory action of Verapamil and this compound.
Caption: Experimental workflow for determining the IC50 value of calcium channel blockers.
References
A Comparative Analysis of the Hemodynamic Effects of AH-1058 and Disopyramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular effects of two antiarrhythmic agents, AH-1058 and disopyramide (B23233), with a specific focus on their impact on blood pressure. The information presented is based on preclinical data to inform research and development in cardiovascular therapeutics.
Executive Summary
This compound is a novel, cardioselective L-type calcium channel blocker, while disopyramide is a Class Ia antiarrhythmic agent that primarily acts by blocking sodium channels.[1][2] Their distinct mechanisms of action result in different hemodynamic profiles. Preclinical studies indicate that this compound reduces systolic blood pressure without significantly affecting diastolic pressure, whereas disopyramide has been shown to increase both systolic and diastolic blood pressure in the same animal model.[3] This differential effect on blood pressure is a critical consideration in the development of new antiarrhythmic therapies.
Mechanism of Action
This compound: This compound is a cardioselective L-type calcium channel blocker.[1] It allosterically binds to the alpha-1 subunit of L-type calcium channels, suppressing calcium currents and thereby reducing cardiac contractility and energy consumption.[1] This targeted action on cardiac tissue is a key feature of its pharmacological profile.[1]
Disopyramide: As a Class Ia antiarrhythmic agent, disopyramide's primary mechanism is the blockade of sodium channels.[2] This action slows the upstroke of the action potential and prolongs the action potential duration. In addition to its primary mechanism, it also exhibits negative inotropic effects, leading to a decrease in the force of myocardial contraction.[2]
Comparative Effects on Blood Pressure: Preclinical Data
A study in conscious, unrestrained beagle dogs provides a direct comparison of the hemodynamic effects of orally administered this compound and disopyramide. The results are summarized in the table below.
| Compound | Dose | Effect on Systolic Blood Pressure | Effect on Diastolic Blood Pressure |
| This compound | 0.15, 0.3, and 0.6 mg/kg | Dose-dependent reduction | No significant effect |
| Disopyramide | 20 mg/kg | Increase | Increase |
Data sourced from a study in conscious beagle dogs.[3]
These findings highlight a significant difference in the blood pressure profiles of the two compounds. This compound demonstrates a targeted effect on systolic pressure, likely due to its cardioselective calcium channel blockade, while disopyramide's effects appear to be more complex, leading to an overall increase in blood pressure in this model.[1][3]
Experimental Protocol: Hemodynamic Assessment in Conscious Dogs
The following protocol was utilized to compare the cardiovascular effects of this compound and disopyramide in conscious, unrestrained beagle dogs.[3]
-
Animal Model: Conscious, unrestrained beagle dogs were used for the study.
-
Drug Administration: this compound was administered orally at doses of 0.15, 0.3, and 0.6 mg/kg. Disopyramide was administered orally at a dose of 20 mg/kg.
-
Hemodynamic Monitoring: Cardiovascular parameters were continuously recorded using telemetry.
-
Parameters Measured:
-
Systolic Blood Pressure
-
Diastolic Blood Pressure
-
Heart Rate
-
Maximal upstroke velocity of the left ventricular pressure (LVdP/dtmax)
-
QA interval
-
Signaling Pathway Diagrams
Caption: Simplified signaling pathways of this compound and Disopyramide.
Experimental Workflow Diagram
Caption: Experimental workflow for hemodynamic assessment.
Conclusion
The available preclinical data indicates that this compound and disopyramide have distinct effects on blood pressure. This compound's cardioselective calcium channel blockade leads to a reduction in systolic blood pressure with minimal impact on diastolic pressure.[1][3] In contrast, disopyramide, a sodium channel blocker, has been observed to increase both systolic and diastolic blood pressure in a comparative animal model.[3] These differences are critical for researchers and drug developers to consider when evaluating antiarrhythmic compounds, as the overall hemodynamic profile can significantly influence the therapeutic potential and safety of a drug candidate. Further studies are warranted to fully elucidate the clinical implications of these findings.
References
Preclinical Safety and Toxicity Profile of AH-1058: A Comparative Overview
Introduction
AH-1058 is an investigational cardioselective L-type calcium channel blocker, synthesized by Ajinomoto Co., Inc. It is a derivative of cyproheptadine (B85728) and has been evaluated in preclinical studies for its potential therapeutic applications in cardiovascular conditions such as angina pectoris and ventricular arrhythmias.[1] This guide provides a comparative overview of the available preclinical data on this compound, with a focus on its safety and toxicity profile. It is important to note that comprehensive public data on formal toxicology studies for this compound is limited. Therefore, this guide summarizes the existing pharmacodynamic and cardiovascular safety data and places it in the context of standard preclinical safety assessments.
Comparative Pharmacodynamics and Efficacy
This compound has been compared with established cardiovascular drugs like verapamil (B1683045) (a Class IV antiarrhythmic) and atenolol (B1665814) (a beta-blocker) in preclinical models.[1] The primary mechanism of action of this compound is the blockade of L-type calcium channels in cardiac tissue, leading to a reduction in cardiac contractility and energy consumption.[1]
Table 1: Comparative In Vitro Potency of this compound and Verapamil
| Compound | Holding Potential | IC50 (µM) |
| This compound | -40 mV | 0.32 |
| -80 mV | 4.91 | |
| Verapamil | Not Specified | Potency equivalent to this compound |
Data from isolated guinea pig cardiomyocytes.
Preclinical Safety and Cardiovascular Effects
Preclinical studies in canine and guinea pig models have provided insights into the cardiovascular effects of this compound. These studies are crucial for understanding the potential safety margin and on-target adverse effects.
Table 2: Summary of Preclinical Cardiovascular Effects of this compound
| Parameter | Species | Model | Dosage | Observed Effects |
| Ventricular Contractility | Canine | Isolated, blood-perfused papillary muscle | 20, 50, 100 µg/kg (IV) | Potent negative inotropic effect. |
| Heart Rate | Canine | Anesthetized, closed-chest | 200 µg/kg (IV) | Suppression of sinus nodal automaticity. |
| Atrioventricular (AV) Conduction | Canine | Anesthetized, closed-chest | 200 µg/kg (IV) | Suppression of AV nodal conduction. |
| Blood Pressure | Canine | Conscious, telemetered | 0.15, 0.3, 0.6 mg/kg (Oral) | Dose-dependent reduction in systolic blood pressure; no effect on diastolic blood pressure. |
| Total Peripheral Vascular Resistance | Canine | Anesthetized, closed-chest | Up to 200 µg/kg (IV) | Minimal effect. |
| Cardiac Output | Canine | Anesthetized, closed-chest | 100 µg/kg (IV) | Decreased at 30 minutes post-administration. |
A key finding from these studies is the cardioselectivity of this compound, suggesting a more pronounced effect on the heart than on peripheral blood vessels.[1] This is a potential advantage over less selective calcium channel blockers, which can cause significant hypotension. The onset of action of this compound is reported to be slower and its effects longer-lasting compared to verapamil and atenolol.[1]
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the published research, the following methodologies were likely employed:
In Vitro Electrophysiology:
-
Preparation: Isolated guinea pig ventricular cardiomyocytes.
-
Technique: Whole-cell patch-clamp technique to measure L-type calcium channel currents (ICa,L).
-
Procedure: Cells were held at different membrane potentials (e.g., -80 mV and -40 mV) to assess the state-dependent binding of this compound. Various concentrations of this compound were applied to determine the concentration-response relationship and calculate the IC50 value.
In Vivo Hemodynamic and Electrophysiological Studies in Canines:
-
Animal Model: Anesthetized, closed-chest canines or conscious, unrestrained beagle dogs with telemetry implants.
-
Parameters Measured: Electrocardiogram (ECG) for heart rate and conduction intervals, left ventricular pressure for contractility (LV dP/dtmax), arterial blood pressure, and cardiac output.
-
Procedure: this compound was administered intravenously or orally at various doses. Cardiovascular parameters were continuously monitored to assess the drug's effects and duration of action.
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on L-type calcium channels in cardiomyocytes.
General Preclinical Toxicology Workflow
References
Validating the Antiarrhythmic Properties of AH-1058: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiarrhythmic properties of AH-1058 against other established antiarrhythmic agents. The information is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound is a novel calcium channel blocker demonstrating a unique and promising antiarrhythmic profile. Preclinical studies indicate that this compound effectively suppresses various types of ventricular arrhythmias with a greater cardioselectivity and a longer duration of action compared to traditional calcium channel blockers like verapamil (B1683045).[1][2] It also exhibits a distinct hemodynamic profile compared to beta-blockers such as atenolol. This guide synthesizes the available data to facilitate an informed evaluation of this compound's potential as a next-generation antiarrhythmic therapeutic.
Comparative Efficacy of Antiarrhythmic Agents
The antiarrhythmic efficacy of this compound has been evaluated in several canine arrhythmia models and compared with other agents.
Table 1: Antiarrhythmic Efficacy in Canine Models
| Drug | Epinephrine-Induced Arrhythmia | Digitalis-Induced Arrhythmia | Two-Stage Coronary Ligation-Induced Arrhythmia | Key Observations |
| This compound | Effective suppression[2] | Effective suppression[2] | Effective suppression[2] | Slower onset and longer-lasting effects.[2] |
| Verapamil | Effective suppression[2] | Ineffective[3] | Ineffective[4] | Severe hypotension observed.[2] Poor efficacy in late myocardial infarction phase.[5] |
| Atenolol | - | - | Effective in preventing arrhythmia induction in 4 out of 6 dogs[1] | Efficacy may be related to a fall in heart rate and prolongation of refractoriness.[1] |
| Disopyramide (B23233) | - | Effective in a dose-dependent manner[3] | - | A Class IA antiarrhythmic agent. |
| Lidocaine | - | Effective in a dose-dependent manner[3] | - | A Class IB antiarrhythmic agent. |
Note: A direct, side-by-side quantitative comparison of the percentage of arrhythmia suppression across all three models for all drugs in a single study is not available in the reviewed literature. The efficacy is based on the reported outcomes in the respective studies.
Hemodynamic and Electrophysiological Effects
A key differentiator for this compound is its cardiovascular profile, particularly its cardioselectivity.
Table 2: Hemodynamic and Electrophysiological Effects in Conscious Dogs (Oral Administration)
| Parameter | This compound (0.15, 0.3, 0.6 mg/kg) | Verapamil (10 mg/kg) | Disopyramide (20 mg/kg) | Atenolol (10 mg/kg) |
| Systolic Blood Pressure | Reduced (dose-dependent)[6] | Reduced[6] | Increased[6] | Little change[6] |
| Diastolic Blood Pressure | No effect[6] | Reduced[6] | Increased[6] | Little change[6] |
| Heart Rate | Increased (dose-dependent)[6] | Little effect[6] | Little change[6] | Little change[6] |
| LVdP/dt(max) | Reduced (dose-dependent)[6] | Little effect[6] | Decreased[6] | Decreased[6] |
| QA Interval | Prolonged (dose-dependent)[6] | Little effect[6] | Prolonged[6] | Prolonged[6] |
Table 3: Electrophysiological Effects of this compound in Anesthetized Dogs (Intravenous Administration)
| Parameter | Dose | Effect |
| Sinus Nodal Automaticity | 200 microg/kg | Suppressed[7] |
| AV Nodal Conduction | 200 microg/kg | Suppressed[7] |
| Ventricular Contraction | 200 microg/kg | Suppressed[7] |
| Intraventricular Conduction | 100 and 200 microg/kg | No change[7] |
| Ventricular Repolarization Period | 100 and 200 microg/kg | No change[7] |
| Ventricular Effective Refractory Period | 100 and 200 microg/kg | No change[7] |
Mechanism of Action: L-type Calcium Channel Blockade
This compound primarily exerts its antiarrhythmic effect by blocking L-type calcium channels (CaV1.2) in cardiomyocytes. This action modulates calcium influx, which is a critical trigger for cardiac muscle contraction and plays a role in the generation of certain arrhythmias.
Caption: Signaling pathway of L-type calcium channel blockade by this compound in cardiomyocytes.
Experimental Protocols
The antiarrhythmic properties of this compound were validated using established in vivo canine models of ventricular arrhythmias.
Epinephrine-Induced Arrhythmia Model
This model assesses the drug's ability to counteract arrhythmias caused by excessive sympathetic stimulation.
-
Animal Model: Beagle dogs.
-
Anesthesia: Thiopental sodium (30 mg/kg, i.v.) for induction, followed by 1.0% halothane (B1672932) inhalation.[8]
-
Arrhythmia Induction: Continuous intravenous infusion of epinephrine (B1671497) at a rate of 1.5 µg/kg/min.[8] Arrhythmias typically appear within minutes.
-
Drug Administration: this compound (100 µg/kg) administered intravenously 3 minutes after the start of the epinephrine infusion.[8]
-
Endpoint: Suppression of ventricular arrhythmias, monitored via electrocardiogram (ECG).
Digitalis-Induced Arrhythmia Model
This model evaluates the drug's efficacy against arrhythmias caused by digitalis toxicity, which involves calcium overload.
-
Animal Model: Beagle dogs.
-
Anesthesia: Thiopental sodium (30 mg/kg, i.v.) and 1.0% halothane.
-
Arrhythmia Induction: Intravenous infusion of ouabain (B1677812) (a cardiac glycoside) at an initial dose of 40 µg/kg, followed by 20 µg/kg every 20 minutes until stable ventricular tachycardia occurs.
-
Drug Administration: this compound administered intravenously once stable arrhythmia is established.
-
Endpoint: Conversion of ventricular tachycardia to sinus rhythm, monitored by ECG.
Two-Stage Coronary Ligation-Induced Arrhythmia Model
This model simulates arrhythmias arising from myocardial ischemia and infarction.
-
Surgical Procedure:
-
Stage 1: Under anesthesia, a left thoracotomy is performed. The left anterior descending (LAD) coronary artery is partially occluded for 30 minutes and then fully ligated.
-
Stage 2: 24 hours after the initial surgery, the dogs are re-anesthetized to assess the developed arrhythmias.
-
-
Drug Administration: this compound is administered intravenously to dogs exhibiting stable ventricular arrhythmias.
-
Endpoint: Suppression of post-infarction ventricular arrhythmias, monitored by ECG.
Experimental Workflow
The general workflow for in vivo validation of a novel antiarrhythmic agent like this compound follows a structured process.
Caption: General experimental workflow for in vivo antiarrhythmic drug validation.
Conclusion
This compound demonstrates significant potential as a novel antiarrhythmic agent with a distinct mechanism of action and a favorable hemodynamic profile compared to existing drugs like verapamil and atenolol. Its ability to effectively suppress arrhythmias from diverse origins—sympathetic overstimulation, calcium overload, and myocardial ischemia—while exhibiting cardioselectivity, warrants further investigation and development. The experimental data presented in this guide provide a solid foundation for researchers and drug development professionals to assess the therapeutic promise of this compound.
References
- 1. Atenolol, but not mexiletine, protects against stimulus-induced ventricular tachycardia in a chronic canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiarrhythmic and cardiohemodynamic effects of a novel Ca(2+) channel blocker, this compound, assessed in canine arrhythmia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of lidocaine, disopyramide and verapamil on the in vivo triggered ventricular arrhythmia in digitalized canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canine digitalis arrhythmia as a model for detecting Na-channel blocking antiarrhythmic drugs: a comparative study using other canine arrhythmia models and the new antiarrhythmic drugs, propafenone, tocainide, and SUN 1165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of verapamil against ventricular arrhythmias induced by programmed electrical stimulation in the late myocardial infarction phase in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrophysiological and cardiohemodynamic effects of this compound, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of AH-1058's Allosteric Binding to L-Type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the allosteric binding of AH-1058 to L-type calcium channels, with a focus on its performance relative to other well-characterized allosteric modulators, verapamil (B1683045) and diltiazem (B1670644). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Allosteric Modulation of L-Type Calcium Channels
This compound is a cardioselective L-type calcium channel blocker that exerts its effects through allosteric modulation of the α1 subunit of the channel.[1] This mechanism is shared with other clinically important calcium channel blockers, such as the phenylalkylamine verapamil and the benzothiazepine (B8601423) diltiazem.[1][2] These drugs bind to a site distinct from the calcium ion permeation pathway, inducing conformational changes that alter channel function.[1] this compound, like verapamil and diltiazem, demonstrates state-dependent binding, with a higher affinity for the open and inactivated states of the channel.[1][3][4] This property contributes to their use-dependent effects, where the degree of channel block increases with the frequency of channel activation.
Comparative Quantitative Analysis of Allosteric Binders
The following table summarizes the available quantitative data for this compound, verapamil, and diltiazem, providing a basis for comparing their binding affinities and inhibitory concentrations. It is important to note that these values are derived from various studies using different experimental conditions, which can influence the results.
| Compound | Parameter | Value | Species/Tissue | Experimental Condition | Reference |
| This compound | IC50 | 4.91 µM | Guinea Pig Cardiomyocytes | Holding Potential: -80 mV | [5] |
| IC50 | 0.32 µM | Guinea Pig Cardiomyocytes | Holding Potential: -40 mV | [5] | |
| Verapamil | IC50 | 143.0 nM | hERG Channels | Electrophysiology | [6][7] |
| IC50 Range | 250 nM - 15.5 µM | Various | Electrophysiology | [6] | |
| IC50 | ~8 µM | Rabbit Skeletal Muscle | [3H]Ryanodine Binding | [8] | |
| Diltiazem | IC50 | 17.3 µM | hERG Channels | Electrophysiology | [7] |
| IC50 (Resting) | 41 µM | CaVAb Channel | Electrophysiology | [9] | |
| IC50 (Use-dependent) | 10.4 µM | CaVAb Channel | Electrophysiology | [9] | |
| Kd | 50-170 nM | Rat Cerebral Cortex | [3H]diltiazem Binding | [10] |
Signaling Pathway and Allosteric Modulation
The following diagram illustrates the signaling pathway of L-type calcium channels and the mechanism of allosteric modulation by this compound, verapamil, and diltiazem.
Caption: Allosteric modulation of the L-type calcium channel.
Experimental Workflows and Logical Relationships
The following diagram outlines a typical experimental workflow for characterizing the allosteric binding of compounds like this compound.
Caption: Workflow for characterizing allosteric modulators.
Experimental Protocols
Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound, verapamil, and diltiazem for the L-type calcium channel.
Materials:
-
Membrane preparations from a tissue source rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac tissue).
-
Radioligand: [³H]nitrendipine (a dihydropyridine (B1217469) that binds to a distinct allosteric site).
-
Unlabeled ligands: this compound, verapamil, diltiazem.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate membrane preparations with a fixed concentration of [³H]nitrendipine and varying concentrations of the unlabeled competitor (this compound, verapamil, or diltiazem).
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled nitrendipine.
-
Calculate the specific binding at each concentration of the competitor.
-
Analyze the data using a non-linear regression model to determine the IC50 value for each compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch Clamp Electrophysiology
Objective: To characterize the functional effects of this compound, verapamil, and diltiazem on L-type calcium channel currents (ICa) and to assess their state- and use-dependence.
Materials:
-
Isolated cardiomyocytes or a cell line expressing L-type calcium channels.
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes.
-
External solution (containing, in mM: 135 TEA-Cl, 10 BaCl2, 10 HEPES, pH 7.4 with TEA-OH).
-
Internal solution (containing, in mM: 120 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2 with CsOH).
-
Test compounds: this compound, verapamil, diltiazem.
Procedure:
-
Establish a whole-cell patch clamp configuration on an isolated cell.
-
Hold the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a resting state.
-
Elicit ICa by applying depolarizing voltage steps (e.g., to 0 mV).
-
State-Dependence:
-
Apply test compounds at various concentrations while holding the cell at different membrane potentials (e.g., -80 mV vs. -40 mV) to assess affinity for resting versus inactivated states.
-
-
Use-Dependence:
-
Apply a train of depolarizing pulses at different frequencies (e.g., 0.1 Hz vs. 1 Hz) in the presence of the test compounds to measure the cumulative block.
-
-
Kinetic Analysis:
-
Measure the time course of the onset of block (kon) during a depolarizing pulse and the recovery from block (koff) between pulses.
-
-
Analyze the current amplitudes and kinetics to determine IC50 values under different conditions and to calculate kinetic parameters.
Conclusion
This comparative guide provides a foundational understanding of the allosteric binding of this compound to L-type calcium channels in relation to verapamil and diltiazem. The provided data and protocols offer a framework for researchers to conduct further investigations into the nuanced pharmacological properties of these important cardiovascular drugs. The state- and use-dependent nature of their interactions with the L-type calcium channel underscores the complexity of allosteric modulation and its therapeutic implications. Further studies are warranted to obtain a more complete quantitative comparison of the binding kinetics and cooperativity of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diltiazem Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Diltiazem and verapamil preferentially block inactivated cardiac calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of L-type Calcium Channel Antagonists Verapamil and Diltiazem on fKv1.4ΔN Currents in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Direct binding of verapamil to the ryanodine receptor channel of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [3H]diltiazem binding to calcium channel antagonists recognition sites in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of AH-1058 and Other Class IV Antiarrhythmics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the investigational Class IV antiarrhythmic agent AH-1058 with other drugs in its class, focusing on preclinical data.
Introduction to this compound
This compound is a novel, cardioselective L-type calcium channel blocker with a chemical structure distinct from other agents in its class.[1] It exhibits a unique pharmacological profile characterized by a slower onset and longer duration of action compared to verapamil (B1683045).[2] Notably, this compound demonstrates greater selectivity for cardiac tissue over vascular smooth muscle, suggesting a lower potential for hypotensive side effects.[2]
Mechanism of Action
Like other Class IV antiarrhythmics, this compound's primary mechanism of action is the blockade of L-type calcium channels in cardiomyocytes. This inhibition of calcium influx leads to a reduction in heart rate, atrioventricular (AV) nodal conduction, and myocardial contractility. This compound binds allosterically to the alpha-1 subunit of the L-type calcium channel, at a site distinct from the calcium pore but shared with phenylalkylamines like verapamil.[1] It appears to interact with both resting and inactive channel states to suppress calcium currents.[1]
Head-to-Head Efficacy and Hemodynamic Effects
Preclinical studies, primarily in canine models, have provided valuable comparative data on the efficacy and hemodynamic profiles of this compound and the widely used Class IV antiarrhythmic, verapamil.
Table 1: Comparative Hemodynamic Effects of Orally Administered this compound and Verapamil in Conscious Dogs
| Parameter | This compound (0.15, 0.3, 0.6 mg/kg) | Verapamil (10 mg/kg) |
| Systolic Blood Pressure | Reduced (dose-dependent) | Reduced |
| Diastolic Blood Pressure | No significant effect | Reduced |
| Heart Rate | Increased | Little effect |
| LV dP/dtmax | Reduced (dose-dependent) | Little effect |
| QA Interval | Prolonged (dose-dependent) | Little effect |
Data sourced from a study in conscious, unrestrained beagle dogs using telemetry.[3]
Table 2: Order of Potency of Cardiovascular Effects in Blood-Perfused Canine Heart Preparations
| Drug | Order of Potency |
| This compound | Ventricular Contraction > Coronary Blood Flow >> Atrioventricular Conduction > Sinoatrial Automaticity |
| Verapamil | Coronary Blood Flow >> Atrioventricular Conduction >> Sinoatrial Automaticity > Ventricular Contraction |
This data highlights this compound's pronounced effect on ventricular contractility compared to verapamil's dominant effect on coronary blood flow.[2]
Electrophysiological Properties
Studies in conscious dogs have demonstrated that verapamil administration leads to a progressive increase in the A-H interval and heart rate, with no significant changes in H-V and QRS intervals.[4] In anesthetized dogs, verapamil also increased the effective refractory period of the atrio-ventricular specialized conduction system (ERP-AVSCS).[5] While direct comparative electrophysiological data for this compound under identical conditions is limited, its prolongation of the QA interval suggests an effect on atrioventricular conduction.[3]
Experimental Protocols
The following are summaries of the key experimental models used in the head-to-head comparisons of this compound and verapamil.
Epinephrine-Induced Arrhythmia Model (Canine)
-
Objective: To assess the antiarrhythmic efficacy of a drug against catecholamine-induced arrhythmias.
-
Procedure:
-
A continuous intravenous infusion of epinephrine (B1671497) is administered at progressively increasing rates (e.g., starting at 0.25 µg/kg/min).[6]
-
The dose of epinephrine required to induce a predefined ventricular arrhythmia (e.g., ≥ 4 ventricular premature depolarizations within 15 seconds) is determined.[6]
-
The test compound (e.g., this compound or verapamil) is administered, and the epinephrine challenge is repeated to determine the post-drug arrhythmogenic dose. An increase in the required epinephrine dose indicates antiarrhythmic activity.[7]
Digitalis-Induced Arrhythmia Model (Canine)
-
Objective: To evaluate the efficacy of a drug in suppressing arrhythmias caused by digitalis toxicity.
-
Procedure:
-
Dogs are anesthetized.
-
A toxic dose of a digitalis glycoside (e.g., digoxin, 0.2 mg/kg IV) is administered to induce ventricular arrhythmias.[8]
-
The test compound is administered to assess its ability to suppress the arrhythmia and restore normal sinus rhythm.
-
The time to onset of ventricular premature beats, ventricular tachycardia, and ventricular fibrillation can be measured as endpoints.[8]
-
Two-Stage Coronary Ligation-Induced Arrhythmia Model (Canine)
-
Objective: To mimic arrhythmias associated with myocardial infarction.
-
Procedure:
-
Under anesthesia, a thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated in two stages to create an area of ischemia and subsequent infarction. This can involve a 10-minute reversible occlusion followed by a permanent ligation.[9]
-
Ventricular arrhythmias that develop in the hours to days following the ligation are monitored.
-
The test compound is administered to evaluate its effectiveness in suppressing these post-infarction arrhythmias. The incidence of ventricular fibrillation is a key endpoint.[9]
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Class IV Antiarrhythmics
Caption: Mechanism of action for Class IV antiarrhythmics.
Experimental Workflow for Arrhythmia Induction and Drug Testing
Caption: Workflow for preclinical antiarrhythmic drug evaluation.
Conclusion
The available preclinical data suggests that this compound is a promising Class IV antiarrhythmic agent with a distinct profile compared to verapamil. Its cardioselectivity and long duration of action may offer therapeutic advantages in specific clinical settings. However, further head-to-head studies, particularly those providing direct comparative in vitro potency data (e.g., IC50 values) and more detailed electrophysiological comparisons, are warranted to fully elucidate its clinical potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of cardiovascular effects of a new calcium channel blocker this compound with those of verapamil assessed in blood-perfused canine heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular action of a cardioselective Ca(2+)channel blocker this compound in conscious dogs assessed by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The comparative electrophysiologic and hemodynamic effects of verapamil in puppies and adult dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epinephrine-induced ventricular arrhythmias in dogs anesthetized with halothane: potentiation by thiamylal and thiopental - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epinephrine-induced arrhythmias and cardiovascular function after verapamil during halothane anesthesia in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrally mediated effect of phenytoin on digoxin-induced ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spontaneous and electrically induced ventricular arrhythmias during acute ischemia superimposed on 2 week old canine myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Laboratory Reagents
Disclaimer: Information for the specific compound "AH-1058" could not be located. It is possible that this is an internal research designation, a novel compound with limited public documentation, or an erroneous identifier. The following information is provided using Oxalic Acid Dihydrate as a representative hazardous chemical commonly used in research and development settings. Researchers and scientists must always consult the specific Safety Data Sheet (SDS) for any chemical prior to handling. The procedures outlined below should be considered as a general framework and adapted to the specific hazards of the compound in use.
This guide provides essential safety, handling, and disposal information for working with hazardous chemicals in a laboratory environment, with a focus on procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to hazardous chemicals. A risk assessment should be conducted for each experiment to determine the necessary level of protection.
Minimum PPE Requirements:
A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE required for working in a laboratory where chemical hazards are present.[1] This should be supplemented with the appropriate gloves and other equipment necessary for the specific tasks.[1]
Recommended PPE for Handling Oxalic Acid Dihydrate:
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1, EN 166 | Protects against chemical splashes, dust, and projectiles.[1][2] |
| Face Shield | ANSI Z87.1, EN 166 | To be worn over safety goggles during tasks with a high risk of splashing.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | EN 374 | Provides protection against incidental chemical contact.[1] Immediately remove and replace if contaminated.[1] |
| Heavy-Duty Gloves | EN 374 | Recommended for prolonged contact or handling of corrosive materials. | |
| Body Protection | Laboratory Coat | Protects skin and clothing from splashes and spills.[2] | |
| Chemical-Resistant Apron | Recommended when handling larger quantities of corrosive or hazardous materials. | ||
| Respiratory Protection | Dust Respirator (e.g., N95) | NIOSH or EN 149 approved | Required when working with powders that can generate dust, or when ventilation is inadequate.[4] |
Note: Always inspect PPE for damage before use and ensure a proper fit. Contaminated PPE should be removed and decontaminated or disposed of properly.
Handling and Storage
Proper handling and storage procedures are essential to prevent accidents and maintain chemical integrity.
Safe Handling Practices:
-
Ventilation: Always handle hazardous chemicals in a well-ventilated area, preferably within a chemical fume hood.[5][6]
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or vapors.[7]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling chemicals.[7]
-
Labeling: Ensure all containers are clearly and accurately labeled.
-
Transportation: Use secondary containment when transporting chemicals within the laboratory.
Storage Requirements for Oxalic Acid Dihydrate:
| Storage Condition | Requirement | Rationale |
| Location | Store in a cool, dry, well-ventilated area.[8] | Prevents degradation and reduces the risk of vapor accumulation. |
| Container | Keep containers tightly closed in their original packaging.[6] | Prevents contamination and leakage. |
| Incompatible Materials | Store away from strong oxidizing agents, bases, metals, and acid chlorides.[6] | Prevents potentially violent reactions. |
| Segregation | Segregate from incompatible materials. | Reduces the risk of accidental mixing and hazardous reactions. |
Experimental Workflow for Preparing a Standard Solution of Oxalic Acid Dihydrate:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid Measures for Oxalic Acid Dihydrate Exposure:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5] |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water.[5] If the person is conscious, give them water to drink. Seek immediate medical attention.[5] |
Spill Response Protocol:
For a small spill of a solid like Oxalic Acid Dihydrate, trained personnel should wear appropriate PPE, carefully sweep up the material to avoid generating dust, and place it in a sealed container for disposal.[9] For a large spill, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.[9]
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Segregation: Do not mix different types of chemical waste.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Containers: Use appropriate, sealed, and leak-proof containers for waste.
-
Collection: Arrange for waste to be collected by the institution's EHS department or a licensed waste disposal contractor.
Disposal of Oxalic Acid Dihydrate Waste:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a labeled, sealed container. Dispose of as hazardous waste through a licensed contractor.[5] |
| Contaminated Materials | Items such as gloves, paper towels, and other disposable materials contaminated with the chemical should be placed in a sealed bag or container and disposed of as hazardous waste. |
| Aqueous Solutions | Depending on local regulations, small quantities may be neutralized with a base (e.g., soda ash) and flushed with copious amounts of water.[3] However, it is generally preferable to collect it as hazardous waste.[5] Always check with your institution's EHS for specific guidelines. |
By adhering to these safety and logistical protocols, researchers, scientists, and drug development professionals can mitigate the risks associated with handling hazardous chemicals and ensure a safe and compliant laboratory environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. nwsci.com [nwsci.com]
- 4. houweling.com [houweling.com]
- 5. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. hnzchemlibrary.co.nz [hnzchemlibrary.co.nz]
- 8. columbuschemical.com [columbuschemical.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
